4-Bromo-2-chloro-6-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYONPKSDTUPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936443 | |
| Record name | 4-Bromo-2-chloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161045-79-0 | |
| Record name | 4-Bromo-2-chloro-6-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161045-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-6-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161045-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-chloro-6-fluorophenol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-Bromo-2-chloro-6-fluorophenol is limited. Much of the information presented herein is based on predicted data and extrapolated from structurally similar compounds. This guide should be used for informational purposes, and any experimental work should be conducted with caution and validated independently.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its trifunctionalized phenolic ring makes it a versatile intermediate for the synthesis of more complex molecules. The specific arrangement of bromo, chloro, and fluoro substituents, along with the hydroxyl group, offers multiple reaction sites for selective chemical modifications, such as cross-coupling reactions.[1] This technical guide provides a summary of the available information on its chemical structure, properties, and potential synthetic and analytical methodologies.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a phenol ring substituted with a bromine atom at position 4, a chlorine atom at position 2, and a fluorine atom at position 6.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 161045-79-0 |
| Molecular Formula | C₆H₃BrClFO |
| Molecular Weight | 225.44 g/mol [1] |
| MDL Number | MFCD01631476[1] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | ChemicalBook |
| Boiling Point | 212.5 ± 35.0 °C | ChemicalBook |
| Density | 1.875 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 6.68 ± 0.23 | ChemicalBook |
| Storage Temperature | Room temperature | ChemicalBook |
Experimental Protocols
Due to the lack of published experimental procedures specifically for this compound, this section provides a theoretical synthesis protocol based on common methodologies for the halogenation of phenols. This protocol is for informational purposes only and requires optimization and validation.
Proposed Synthesis: Electrophilic Chlorination of 4-Bromo-2-fluorophenol
The synthesis of this compound could potentially be achieved through the electrophilic chlorination of 4-bromo-2-fluorophenol. The hydroxyl group is a strong activating group, and the fluorine atom is also ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the bromine is the most likely site for further electrophilic substitution.
Materials:
-
4-Bromo-2-fluorophenol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 4-bromo-2-fluorophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Hypothetical)
No experimental spectra for this compound are currently available in public databases. The following are predicted key spectral features based on its structure and data from similar halogenated phenols.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic region (δ 7.0-8.0 ppm): Two doublets or doublet of doublets corresponding to the two aromatic protons. Coupling constants will be influenced by the adjacent halogen atoms.- Phenolic proton (δ 5.0-6.0 ppm, broad singlet), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group will be the most downfield. Carbons attached to halogens will show characteristic shifts and potentially C-F coupling. |
| IR Spectroscopy | - O-H stretch (broad): ~3200-3600 cm⁻¹- C-O stretch: ~1200-1260 cm⁻¹- C=C aromatic stretch: ~1450-1600 cm⁻¹- C-Br stretch: ~500-600 cm⁻¹- C-Cl stretch: ~600-800 cm⁻¹- C-F stretch: ~1000-1100 cm⁻¹ |
| Mass Spectrometry | - Molecular ion (M⁺) peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |
Biological Activity and Signaling Pathways
As of the latest search, there is no published research on the biological activity or the involvement of this compound in any signaling pathways. The biological effects of halogenated phenols can vary widely depending on the specific substitution pattern. Some bromophenols found in marine algae have shown antioxidant and anticancer activities. However, no such studies have been reported for this specific compound.
Safety and Handling
Specific safety and handling information for this compound is not well-documented. Based on the data for similar compounds like 4-bromo-2-chlorophenol, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. However, there is a clear need for experimental characterization to validate its properties and to establish reliable synthetic and analytical protocols. Researchers interested in this molecule should approach its synthesis and handling with caution and plan for thorough characterization of the final product. The information provided in this guide serves as a starting point for future research endeavors.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2-chloro-6-fluorophenol
Disclaimer: This document is intended for Research Use Only (RUO). The information provided is compiled from publicly available data and is not intended for diagnostic or therapeutic procedures. Direct experimental data for 4-Bromo-2-chloro-6-fluorophenol is limited; therefore, this guide provides data from closely related analogues and theoretical discussions to infer its properties.
Executive Summary
This technical guide provides a detailed overview of the known physicochemical properties of structurally similar compounds to enable researchers to estimate the characteristics of this compound. The guide includes a comparative analysis of related isomers, detailed experimental protocols for property determination, and a theoretical discussion on the influence of its specific halogen substitution pattern.
Introduction to Halogenated Phenols
Phenols are a class of organic compounds featuring a hydroxyl (-OH) group attached to an aromatic ring. Their acidity, reactivity, and physical properties are significantly influenced by the nature and position of substituents on the ring.[1] Halogens (F, Cl, Br, I) are common substituents that modify the properties of the parent phenol molecule through a combination of inductive and resonance effects.
-
Inductive Effect (-I): As electronegative elements, halogens withdraw electron density from the aromatic ring, which stabilizes the corresponding phenoxide ion and increases the acidity of the phenol.[2] This effect decreases with distance from the hydroxyl group.
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which can partially counteract the inductive effect.
The interplay of these effects, along with steric hindrance and the potential for hydrogen bonding, determines the specific physicochemical properties of a polysubstituted phenol like this compound.
Physicochemical Properties of this compound and Related Analogues
Direct experimental data for this compound is scarce. To provide a useful reference, the following tables summarize the available data for closely related compounds: 4-Bromo-2-chlorophenol, 4-Bromo-2-fluorophenol, and 2-Bromo-4-chloro-6-fluorophenol.
General and Physical Properties
The physical state, melting point, and boiling point are fundamental properties for handling and reaction setup. The presence of multiple halogens is expected to result in a solid state at room temperature with a relatively high melting and boiling point compared to phenol.
| Property | 4-Bromo-2-chlorophenol | 4-Bromo-2-fluorophenol | 2-Bromo-4-chloro-6-fluorophenol |
| Molecular Formula | C₆H₄BrClO[3] | C₆H₄BrFO[4] | C₆H₃BrClFO |
| Molecular Weight | 207.45 g/mol | 191.00 g/mol [4] | 225.44 g/mol [5] |
| Appearance | White to off-white crystals or powder[6] | Colorless to light yellow liquid[7] | Clear colourless liquid[8] |
| Melting Point | 47-49 °C[6] | Not applicable (liquid at RT) | Not available |
| Boiling Point | 232-235 °C[6] | 79 °C / 7 mmHg | Not available |
| Density | Not available | 1.744 g/mL at 25 °C | Not available |
Acidity and Solubility
The acidity (pKa) of phenols is a critical parameter for predicting their reactivity. Halogen substituents, being electron-withdrawing, generally increase the acidity of phenols compared to the parent molecule (Phenol pKa ≈ 10).[9] Solubility is influenced by the polarity of the molecule and its ability to form hydrogen bonds.
| Property | 4-Bromo-2-chlorophenol | 4-Bromo-2-fluorophenol | 2-Bromo-4-chloro-6-fluorophenol |
| pKa (Predicted) | 7.92 ± 0.18[6] | 8.14 ± 0.18[10] | 6.74 ± 0.23[11] |
| Water Solubility | Practically insoluble[6] | Not specified | Not specified |
| logP (Octanol/Water) | 2.808 (Calculated)[12] | Not available | Not available |
Theoretical Estimation for this compound:
-
pKa: With three electron-withdrawing halogens, two of which are ortho to the hydroxyl group (chloro and fluoro), the acidity is expected to be significantly higher than that of the di-substituted analogues. The pKa is likely to be lower than 7.92, possibly closer to the value for 2-Bromo-4-chloro-6-fluorophenol (predicted pKa 6.74).[11]
-
Solubility: Due to its increased molecular weight and halogenation, it is expected to be practically insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physicochemical properties of a solid organic compound such as this compound.
Melting Point Determination
The melting point is determined by observing the temperature range over which a solid sample transitions to a liquid. Pure compounds exhibit a sharp melting range (typically < 1 °C).
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[13]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For high-boiling point solids that can be melted, a micro boiling point determination can be performed.
Methodology (Micro Capillary Method):
-
Sample Preparation: A small amount of the liquid sample (or melted solid) is placed in a fusion tube.[14]
-
Apparatus Setup: A small capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid. The fusion tube is attached to a thermometer.[14]
-
Heating: The assembly is heated in a suitable bath (e.g., Thiele tube with mineral oil).
-
Observation: As the liquid heats, air trapped in the capillary will bubble out. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[15] The heat is then removed.
-
Measurement: The liquid will begin to cool and draw back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is recorded as the boiling point.[15]
Caption: Workflow for Micro Boiling Point Determination.
Solubility Determination
A qualitative assessment of solubility is performed to understand the compound's behavior in various solvent systems.
Methodology:
-
Solvent Selection: A range of solvents is used, typically including water, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl, and a common organic solvent like acetone or dichloromethane.[16]
-
Procedure: Approximately 30 mg of the compound is added to 1 mL of the chosen solvent in a test tube.[16]
-
Observation: The mixture is agitated vigorously for 1-2 minutes at room temperature. The degree of dissolution is observed. If the compound does not dissolve, the mixture can be gently heated.[16]
-
Interpretation:
-
Solubility in water suggests high polarity.
-
Insolubility in water but solubility in 5% NaOH indicates an acidic character (e.g., a phenol).[16]
-
Solubility in 5% NaHCO₃ suggests a relatively strong acid (e.g., a carboxylic acid or a phenol with strong electron-withdrawing groups).[10]
-
Solubility in 5% HCl indicates a basic character (e.g., an amine).[10]
-
Caption: Logical Workflow for Solubility Testing.
Spectral Analysis Protocols
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the solvent's deuterium signal, and shimmed to optimize the magnetic field homogeneity.[17]
-
Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[18]
-
Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology (Thin Solid Film):
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[19]
-
Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[19]
-
Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups (e.g., O-H stretch for the phenol, C-X stretches for the halogens, and C=C stretches for the aromatic ring).
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positive ion (the molecular ion, M⁺).[20]
-
Analysis: The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[21]
-
Detection: A detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak for the molecular ion, which confirms the molecular weight. The isotopic pattern, particularly from bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), provides definitive evidence for the presence of these halogens.
Conclusion
While direct experimental data for this compound is not widely published, a robust estimation of its physicochemical properties can be made through the comparative analysis of its structural isomers and related halogenated phenols. It is predicted to be a solid at room temperature with a pKa value below 7.9, indicating moderate acidity. This guide provides the necessary theoretical background and standardized experimental protocols to enable researchers to characterize this compound and utilize it effectively in synthetic applications. The provided workflows and data tables serve as a valuable resource for scientists engaged in drug discovery and materials science.
References
- 1. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 2. firsthope.co.in [firsthope.co.in]
- 3. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-fluorophenol | C6H4BrFO | CID 2724981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-chloro-6-fluorophenol | C6H3BrClFO | CID 3838744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-chlorophenol | 3964-56-5 [chemicalbook.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. 2-Bromo-4-chloro-6-fluorophenol [myskinrecipes.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. scribd.com [scribd.com]
- 11. Page loading... [guidechem.com]
- 12. Phenol, 4-bromo-2-chloro- (CAS 3964-56-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. byjus.com [byjus.com]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Khan Academy [khanacademy.org]
Preliminary Technical Data Sheet: 4-Bromo-2-chloro-6-fluorophenol
For research, scientific, and drug development professionals.
This document provides the available technical information for 4-Bromo-2-chloro-6-fluorophenol. Due to the limited publicly available data for this specific compound, this serves as a preliminary data sheet rather than an in-depth guide.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 161045-79-0[1] |
| Molecular Formula | C₆H₃BrClFO |
| Molecular Weight | 225.44 g/mol |
Data Availability
A comprehensive search for quantitative experimental data, detailed experimental protocols, and associated signaling pathways for this compound did not yield sufficient information to construct a detailed technical guide. The available information is primarily limited to supplier listings. For context, more extensive data is publicly available for structurally related compounds such as 2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3)[2] and 4-Bromo-2-chlorophenol (CAS 3964-56-5)[3].
Logical Relationship for IUPAC Naming
The IUPAC name "this compound" is determined by the following nomenclature rules for substituted phenols:
Caption: IUPAC Nomenclature Workflow for this compound.
Experimental Protocols
Signaling Pathways and Biological Activity
There is currently no publicly available information detailing the involvement of this compound in specific biological signaling pathways or its comprehensive pharmacological profile. Its utility is noted in medicinal chemistry for the construction of complex aromatic structures.
This data sheet will be updated as more information becomes publicly available.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-2-chloro-6-fluorophenol, a valuable halogenated intermediate in the development of pharmaceuticals, particularly kinase inhibitors, and other bioactive molecules.[1] Given the absence of a directly published synthesis for this specific compound, this guide details a rational, two-step approach commencing with the synthesis of 2-chloro-6-fluorophenol, followed by a regioselective bromination. The methodologies presented are based on established and analogous chemical transformations found in peer-reviewed literature and patent filings.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-chloro-6-fluorophenol, from 2-fluorophenol. The second, and final, step is the regioselective bromination of 2-chloro-6-fluorophenol to yield the target compound. The hydroxyl group of the phenol is a potent ortho-, para-director, and with the para position being sterically unhindered, bromination is anticipated to proceed with high regioselectivity.
Experimental Protocols
Step 1: Synthesis of 2-chloro-6-fluorophenol
Two primary methods for the synthesis of 2-chloro-6-fluorophenol from 2-fluorophenol are presented below. Method A is a direct chlorination using sodium hypochlorite, and Method B is a multi-step process involving sulfonation, chlorination, and hydrolysis.
This method offers a more direct route to the desired intermediate.
Experimental Protocol:
-
To a suitable reaction vessel, add 2-fluorophenol.
-
Slowly add an aqueous solution of sodium hypochlorite to the reactor. The molar ratio of sodium hypochlorite to 2-fluorophenol should be maintained between 1.0 and 2.0 to 1.
-
The reaction temperature is raised to and maintained between 0 and 77°C with insulation.
-
Upon completion of the reaction, dilute hydrochloric acid is added to adjust the pH of the mixture to a range of 5 to 6.5.
-
The organic phase is then separated, purified, and dried to yield 2-chloro-6-fluorophenol.[2]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |
| 2-Fluorophenol | 112.10 | 1 | - | - |
| Sodium Hypochlorite | 74.44 | 1.0 - 2.0 | - | - |
| 2-chloro-6-fluorophenol | 146.55 | - | - | High |
This method, detailed in patent literature, provides a high-purity product.[3]
Experimental Protocol:
-
Sulfonation: In a 2000 mL four-hole boiling flask equipped with a stirrer, thermometer, and dropping funnel, add 392 g of 2-fluorophenol. Heat the flask to 95-100°C. At this temperature, slowly drip in 686 g of 98% sulfuric acid and continue the reaction for 1 hour. Cool the reaction product to below 50°C and, while stirring, add 820 g of water.[3]
-
Chlorination: Cool the reaction solution to between -25°C and -20°C. In batches, add 310 g of trichloroisocyanuric acid while maintaining the temperature and stir for 8 hours.[3]
-
Hydrolysis and Distillation: Modify the setup for steam distillation. Heat the reaction mixture to boiling. The target product will distill out with the steam. The condensed water is returned to the reaction flask. Continue until product collection is complete. The crude product is then purified using conventional methods.[3]
Quantitative Data:
| Reactant/Product | Amount | Molecular Weight ( g/mol ) | Moles | Purity | Yield |
| 2-Fluorophenol | 392 g | 112.10 | 3.5 | - | - |
| 98% Sulfuric Acid | 686 g | 98.08 | 7.0 | 98% | - |
| Trichloroisocyanuric acid | 310 g | 232.41 | 1.33 | - | - |
| 2-chloro-6-fluorophenol | 570.2 g (crude) | 146.55 | - | 99% | 72% |
Step 2: Proposed Synthesis of this compound via Bromination
This proposed method is adapted from a patented process for the high-yield bromination of 2-chlorophenol to 4-bromo-2-chlorophenol.[4]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (2 moles) in 350 g of an inert solvent such as 1,1,1-trichloroethane.
-
Add a catalytic amount of a phase transfer catalyst, for example, triethylamine hydrochloride (12 g).
-
Over a period of 2 hours, at a temperature maintained between 5°C and 18°C, add a total of 320 g (2 moles) of bromine. The temperature can be gradually increased during the addition.
-
The evolving hydrogen bromide gas should be neutralized by passing it through an aqueous sodium hydroxide solution.
-
After the bromine addition is complete, the reaction mixture can be briefly refluxed.
-
The solvent is then removed under reduced pressure (in vacuo) to yield the crude product.
-
The product can be further purified by distillation or recrystallization.
Quantitative Data (based on analogous reaction):
| Reactant/Product | Amount | Molecular Weight ( g/mol ) | Moles | Purity | Yield |
| 2-chlorophenol (analogous) | 257.0 g | 128.56 | 2 | - | - |
| Bromine | 320 g | 159.808 | 2 | - | - |
| Triethylamine hydrochloride | 12 g | 137.62 | - | - | - |
| 4-bromo-2-chlorophenol (analogous) | - | 207.45 | - | High | >98% |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
Spectroscopic and Synthetic Elucidation of 4-Bromo-2-chloro-6-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound 4-Bromo-2-chloro-6-fluorophenol. Due to the absence of publicly available experimental data for this specific molecule, this document leverages data from structurally similar compounds, namely 4-Bromo-2-chlorophenol and 4-Bromo-2-fluorophenol, to predict its spectroscopic properties. Detailed, hypothetical experimental protocols for the synthesis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound are presented to guide future research and characterization efforts.
Predicted and Comparative Spectroscopic Data
While experimental data for this compound is not currently available, its spectroscopic properties can be predicted based on the known data of analogous compounds. The following tables summarize the available data for 4-Bromo-2-chlorophenol and 4-Bromo-2-fluorophenol, which serve as a basis for the predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of Related Phenols
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Bromo-2-chlorophenol[1] | CDCl₃ | 7.48 (d, J=2.4 Hz, 1H), 7.20 (dd, J=8.8, 2.4 Hz, 1H), 6.90 (d, J=8.8 Hz, 1H), 5.65 (s, 1H, OH) |
| 4-Bromo-2-fluorophenol[2] | Not specified | Data not readily available in provided snippets |
| This compound (Predicted) | CDCl₃ | ~7.3-7.5 (d), ~7.1-7.3 (d), ~5.5-6.0 (s, OH) |
Table 2: ¹³C NMR Data of Related Phenols
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Bromo-2-chlorophenol | Not specified | Data not readily available in provided snippets |
| 4-Bromo-2-fluorophenol | Not specified | Data not readily available in provided snippets |
| This compound (Predicted) | CDCl₃ | Aromatic carbons: ~110-155 ppm. The carbon bearing the fluorine will exhibit a large C-F coupling constant. |
Infrared (IR) Spectroscopy
The IR spectrum of phenols is characterized by a prominent O-H stretching band and aromatic C-H and C=C stretching vibrations.[3][4]
Table 3: Key IR Absorptions of Substituted Phenols
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H | Stretching | 3200-3600 | Broad peak due to hydrogen bonding.[5] |
| C-H (aromatic) | Stretching | 3000-3100 | Sharp peaks. |
| C=C (aromatic) | Stretching | 1450-1600 | Multiple sharp peaks. |
| C-O | Stretching | 1200-1260 | Strong absorption.[5] |
| C-Br | Stretching | 500-600 | |
| C-Cl | Stretching | 600-800 | |
| C-F | Stretching | 1000-1400 | Strong absorption. |
Mass Spectrometry (MS)
The mass spectrum is expected to show a distinct isotopic pattern due to the presence of bromine and chlorine atoms.[6][7]
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Intensity Pattern | Notes |
| [M]⁺ | 224/226/228 | 3:4:1 | Molecular ion peak cluster due to isotopes of Br and Cl.[8] |
| [M-H]⁺ | 223/225/227 | Loss of a hydrogen atom. | |
| [M-CO]⁺ | 196/198/200 | Loss of carbon monoxide. | |
| [M-Br]⁺ | 145/147 | Loss of the bromine atom. | |
| [M-Cl]⁺ | 189/191 | Loss of the chlorine atom. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound could involve the chlorination of 4-bromo-2-fluorophenol.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol (Hypothetical)
-
Dissolution: Dissolve 4-bromo-2-fluorophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent to the reaction mixture with constant stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization Protocols (Hypothetical)
The following are proposed protocols for the spectroscopic characterization of the synthesized this compound.
General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film by dissolving a small amount of the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC) for volatile compounds or Liquid Chromatography (LC) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) for less volatile compounds.
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.
References
- 1. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR [m.chemicalbook.com]
- 2. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. adichemistry.com [adichemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Navigating the Solubility of 4-Bromo-2-chloro-6-fluorophenol: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-Bromo-2-chloro-6-fluorophenol in organic solvents. This document provides a framework for solubility assessment in the absence of publicly available quantitative data, focusing on established experimental protocols and the physicochemical properties of analogous compounds.
Introduction
This compound is a halogenated phenol derivative with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. Solubility data informs the choice of solvent systems, impacts reaction kinetics, and is a critical parameter in designing crystallization and purification strategies.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. For this compound, the presence of a hydroxyl (-OH) group provides a site for hydrogen bonding and imparts polarity, suggesting potential solubility in polar solvents. Conversely, the halogenated aromatic ring contributes to its lipophilicity, indicating likely solubility in non-polar organic solvents.
While quantitative data is unavailable for the target compound, qualitative solubility information for structurally related phenols can provide valuable insights for solvent selection in experimental studies.
Table 1: Qualitative Solubility of Structurally Similar Halogenated Phenols
| Compound Name | CAS Number | Molecular Formula | Qualitative Solubility in Organic Solvents | Water Solubility |
| 4-Bromo-2-chlorophenol | 3964-56-5 | C₆H₄BrClO | Soluble in benzene, toluene, and other organic solvents.[1] | Slightly soluble/Practically insoluble.[1] |
| 4-Bromo-2-fluorophenol | 2105-94-4 | C₆H₄BrFO | Soluble in methanol, ethanol, and acetone.[] | Slightly soluble.[] |
| 4-Bromophenol | 106-41-2 | C₆H₅BrO | Soluble in polar organic solvents such as ethanol, methanol, and chloroform.[3][4] | Slightly soluble.[4] |
Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of polar and non-polar organic solvents. However, for precise and actionable data, experimental determination is essential.
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves equilibrating an excess amount of the solid with the solvent at a constant temperature until the solution becomes saturated. The concentration of the dissolved solid is then accurately measured, typically using High-Performance Liquid Chromatography (HPLC).
I. Materials and Equipment
-
Compound: this compound (solid)
-
Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, toluene, ethyl acetate, dichloromethane)
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for phenolic compounds (e.g., C18)
-
II. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to individual glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been achieved.
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
-
Quantification by HPLC:
-
Analyze the calibration standards and the diluted samples using a validated HPLC method. The UV detector wavelength should be set to the absorbance maximum of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined physicochemical properties of related compounds offer a qualitative understanding of its expected solubility behavior. The detailed experimental protocol for the shake-flask method, coupled with HPLC analysis, provides a robust methodology for generating precise and reliable quantitative data. This information is indispensable for the successful application of this compound in research, development, and manufacturing.
References
An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorophenol: Reactivity, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-fluorophenol (CAS No. 161045-79-0), a halogenated aromatic compound with significant potential in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide combines the available information with theoretical knowledge and data from structurally similar compounds to provide a thorough understanding of its reactivity, stability, and potential applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a trisubstituted phenol characterized by the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring. This unique substitution pattern makes it a valuable intermediate in organic synthesis. The presence of multiple halogens allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Such compounds are of high interest in the development of selective kinase inhibitors and other bioactive molecules for pharmaceuticals and advanced agrochemicals.[1]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 4-Bromo-2-chlorophenol[2][3] | 4-Bromo-2-fluorophenol[4] |
| CAS Number | 161045-79-0[1] | 3964-56-5[2] | 2105-94-4 |
| Molecular Formula | C₆H₃BrClFO[1] | C₆H₄BrClO[2] | C₆H₄BrFO |
| Molecular Weight | 225.44 g/mol [1] | 207.45 g/mol [2] | 191.00 g/mol |
| Appearance | Likely a solid at room temperature | White to off-white crystalline solid[3] | Liquid |
| Melting Point | Expected to be higher than 4-Bromo-2-chlorophenol due to increased molecular weight and potential for stronger intermolecular interactions. | 47-49 °C[2] | Not applicable |
| Boiling Point | Expected to be higher than 4-Bromo-2-chlorophenol. | 232-235 °C[2] | 79 °C at 7 mmHg |
| Solubility | Likely sparingly soluble in water, soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Practically insoluble in water[3] | Not specified |
Reactivity and Stability
The reactivity of this compound is dictated by the interplay of the activating hydroxyl group and the deactivating, ortho-, para-directing halogen substituents.
-
Phenolic Hydroxyl Group: The -OH group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution. It is also acidic and can be deprotonated to form a phenoxide ion, which is an excellent nucleophile for reactions like ether and ester synthesis.
-
Halogen Substituents: The halogens (Br, Cl, F) are deactivating due to their inductive electron-withdrawing effects, yet they are ortho-, para-directing for electrophilic aromatic substitution due to resonance effects. The positions of the halogens will influence the regioselectivity of further reactions. The different halogens also offer sites for selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), with the reactivity generally following the order I > Br > Cl.
-
Stability: Polyhalogenated phenols are generally stable compounds under normal laboratory conditions.[5] However, like many phenols, they can be sensitive to light and air, potentially leading to oxidation and discoloration over time.[6] It is recommended to store the compound in a cool, dark, and well-ventilated area under an inert atmosphere.[7]
Synthesis
Below is a proposed experimental workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been found in the searched literature. The following table summarizes the expected key features based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - A broad singlet for the phenolic -OH proton. - Two doublets in the aromatic region, corresponding to the two remaining aromatic protons. The coupling constants will be influenced by the adjacent halogen atoms. |
| ¹³C NMR | - Six distinct signals in the aromatic region. - The carbon bearing the hydroxyl group will be the most downfield. - The carbons bonded to the halogens will show characteristic shifts and may exhibit C-F coupling. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. - Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. - C=C stretching vibrations in the aromatic ring in the 1450-1600 cm⁻¹ region. - C-O stretching around 1200 cm⁻¹. - C-Br, C-Cl, and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 225.44 g/mol . - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |
Biological Activity and Applications in Drug Development
While specific biological data for this compound is not available, the broader class of bromophenols has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[7][8] The presence of multiple halogen atoms in this compound makes it a particularly interesting candidate for drug discovery. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
The mention of its use in the synthesis of selective kinase inhibitors suggests a potential role in cancer therapy or the treatment of inflammatory diseases, as kinases are key regulators of cellular signaling pathways.[1]
Below is a hypothetical signaling pathway diagram illustrating how a derivative of this compound might act as a kinase inhibitor.
Caption: Hypothetical signaling pathway showing kinase inhibition.
Safety and Handling
As a polyhalogenated phenol, this compound should be handled with care, assuming it to be toxic and corrosive. The following safety precautions are recommended based on guidelines for similar compounds.[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[11]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Some sources recommend using polyethylene glycol (PEG) 300 or 400 for initial decontamination of phenol burns.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
Conclusion
This compound is a promising, yet under-characterized, chemical intermediate. Its polysubstituted halogenated structure presents significant opportunities for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. While direct experimental data is currently sparse, this guide provides a solid foundation of its predicted properties, reactivity, and potential applications based on the established chemistry of related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully unlock its potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. (PDF) The Synthesis of 2,3,5-Trisubstituted Phenols [research.amanote.com]
- 3. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | 161045-79-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. twu.edu [twu.edu]
- 10. monash.edu [monash.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
4-Bromo-2-chloro-6-fluorophenol: A Comprehensive Material Safety Data Sheet for Research Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed material safety data sheet (MSDS) for 4-Bromo-2-chloro-6-fluorophenol (CAS No. 161045-79-0). Due to the limited availability of comprehensive toxicological data for this specific compound, this guide incorporates safety information from structurally similar halogenated phenols to provide a more complete understanding of the potential hazards. This supplementary information should be regarded as indicative and used with caution.
Section 1: Chemical Identification and Physical Properties
This section provides the fundamental identification and physical characteristics of this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 161045-79-0 |
| Molecular Formula | C₆H₃BrClFO |
| Molecular Weight | 225.44 g/mol [1] |
Section 2: Hazard Identification and GHS Classification
While comprehensive toxicological studies for this compound are not fully available, existing data from suppliers and analysis of related compounds indicate that it should be handled as a hazardous substance.[2]
GHS Classification (Anticipated)
Based on data for structurally similar compounds and supplier information, this compound is anticipated to have the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Experimental Protocols
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
3.1 Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2][4]
-
Avoid inhalation of dust or vapors.[2]
-
Minimize dust generation.
-
Wash hands thoroughly after handling.
-
-
Storage:
3.2 Accidental Release Measures
-
Minor Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately and call for emergency assistance.
-
Prevent the spill from entering drains or waterways.
-
Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a major spill.
-
3.3 First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Remove the victim to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 4: Toxicological Information
Detailed toxicological data for this compound is not available.[2] The information below is based on the GHS classification of structurally similar compounds and should be used as a general guideline for the potential health effects.
-
Acute Toxicity: Harmful if swallowed. The toxicological properties of this specific compound have not been fully investigated.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Section 5: Stability and Reactivity
-
Reactivity: No specific reactivity data is available. As with other phenols, it may react with strong oxidizing agents.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes including carbon oxides, hydrogen halides (hydrogen bromide, hydrogen chloride, hydrogen fluoride).[2]
Section 6: Ecological Information
No specific ecological data is available for this compound. Halogenated phenols can be toxic to aquatic life. It is crucial to prevent this compound from entering the environment.
Section 7: Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste must be disposed of as hazardous waste. Do not allow this chemical to enter drains or waterways.
Disclaimer: This document is intended as a guide for trained professionals and is based on the best information currently available. The user is responsible for determining the suitability of this information for their specific application and for taking appropriate safety precautions. No warranty, expressed or implied, is made.
References
Synthesis of 4-Bromo-2-chloro-6-fluorophenol: A Technical Guide to Key Intermediates
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic pathways leading to 4-Bromo-2-chloro-6-fluorophenol, a crucial halogenated phenol derivative. The strategic placement of bromine, chlorine, and fluorine atoms on the phenol ring makes this compound a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the key intermediates, provides detailed experimental protocols for their synthesis, and presents quantitative data to support researchers, scientists, and professionals in drug development and fine chemical manufacturing.
The synthesis of this compound can be approached through two primary synthetic routes, each involving key halogenated phenol intermediates. The selection of a specific pathway may depend on the availability of starting materials and desired purity profiles.
Key Synthetic Pathways
Two plausible synthetic routes for the preparation of this compound are outlined below. Both pathways commence from commercially available fluorinated phenols and proceed through key halogenated intermediates.
Route A initiates with the chlorination of 2-fluorophenol to produce the key intermediate, 2-chloro-6-fluorophenol. Subsequent bromination at the para-position relative to the hydroxyl group yields the final product.
Route B begins with the bromination of 2-fluorophenol to form the key intermediate, 4-bromo-2-fluorophenol. This is followed by a selective chlorination at the ortho-position to the hydroxyl group to afford this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of the key intermediates in each proposed route, based on established experimental protocols.
Table 1: Synthesis of 2-Chloro-6-fluorophenol (Key Intermediate for Route A)
| Parameter | Value |
| Starting Material | 2-Fluorophenol |
| Reagents | Sodium hypochlorite |
| Solvent | Not specified |
| Reaction Temperature | 0-77 °C |
| Yield | Not specified |
Table 2: Synthesis of 4-Bromo-2-fluorophenol (Key Intermediate for Route B) [1]
| Parameter | Value |
| Starting Material | 2-Fluorophenol |
| Reagents | Bromine, Sodium bisulfite, Sodium bicarbonate |
| Solvent | Methylene chloride |
| Reaction Temperature | 3 °C to room temperature |
| Yield | ~90% |
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of the key intermediates.
Synthesis of 2-Chloro-6-fluorophenol (Key Intermediate for Route A)
This protocol is adapted from a patented method for the synthesis of 2-chloro-6-fluorophenol.
Materials:
-
2-Fluorophenol
-
Sodium hypochlorite solution
-
Dilute hydrochloric acid
Procedure:
-
To a suitable reaction vessel, add 2-fluorophenol.
-
Slowly add an aqueous solution of sodium hypochlorite to the reactor. The molar ratio of sodium hypochlorite to 2-fluorophenol should be between 1.0 and 2.0 to 1.
-
Increase the temperature of the reaction mixture to between 0 and 77 °C and maintain for a sufficient time to allow for the formation of a mixture containing 2-chloro-6-fluorophenol.
-
Upon completion of the reaction, add dilute hydrochloric acid to the reactor to adjust the pH to a range of 5 to 6.5.
-
Allow the mixture to settle and separate the organic phase.
-
The organic phase is then purified and dried to yield 2-chloro-6-fluorophenol.
Synthesis of 4-Bromo-2-fluorophenol (Key Intermediate for Route B)[1]
This protocol is based on a well-established method for the bromination of 2-fluorophenol.[1]
Materials:
-
2-Fluorophenol (22.4 g, 0.2 mol)
-
Methylene chloride (250 ml)
-
Bromine (31.97 g, 0.2 mol)
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a flask cooled in an ice bath, dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 ml of methylene chloride, bringing the temperature to approximately 3°C.[1]
-
Add 31.97 g (0.2 mol) of bromine to the stirred solution all at once.[1]
-
Stir the resulting solution at ice bath temperature for two hours, followed by one hour at room temperature.[1]
-
Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite to quench the reaction.[1]
-
Separate the organic phase and wash the aqueous phase with an additional 200 ml of methylene chloride.[1]
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.[1]
-
Evaporate the solvent to yield 4-bromo-2-fluorophenol as a colorless oil.[1]
Proposed Final Synthetic Steps
The following are proposed experimental workflows for the final halogenation steps to produce this compound. These are based on standard electrophilic aromatic substitution principles where the hydroxyl group is a strong ortho-, para-director.
Note: The specific reaction conditions, including the choice of halogenating agent, catalyst, solvent, and temperature, would need to be optimized to achieve high regioselectivity and yield for the final product. The hydroxyl group's strong activating and directing effect is expected to favor the desired substitution pattern in both proposed routes.
References
A Theoretical Investigation of the Molecular Structure of 4-Bromo-2-chloro-6-fluorophenol: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical approach for the detailed investigation of the molecular structure and properties of 4-Bromo-2-chloro-6-fluorophenol. In the absence of direct experimental data for this specific substituted phenol, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. Such studies are crucial in fields like medicinal chemistry and materials science, where understanding molecular geometry, vibrational modes, and electronic characteristics can inform the design of novel compounds and agrochemicals.[1]
This document presents a proposed computational protocol, expected quantitative data based on analyses of analogous compounds, and visualizations of the research workflow.
Proposed Computational Protocol
The following methodology outlines a robust and widely accepted computational approach for the theoretical analysis of halogenated phenols.[2] This protocol is designed to yield a comprehensive understanding of the molecule's structural, vibrational, and electronic properties.
Software: All calculations would be performed using the Gaussian 09 or a more recent version of the software suite.
Theoretical Level: The study would be based on Density Functional Theory (DFT), which is well-suited for studying the electronic structure of molecules.
Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional would be employed in conjunction with the 6-311++G(d,p) basis set. This combination is known to provide a good balance between accuracy and computational cost for organic molecules containing halogens.
Geometry Optimization: A full geometry optimization of this compound would be carried out in the gas phase to find the minimum energy structure. The convergence criteria would be set to the default values of the Gaussian software. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies would be calculated at the same level of theory. This analysis is crucial for predicting the FT-IR and FT-Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.
Electronic Property Analysis: Key electronic properties would be derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the molecule's chemical reactivity and stability. Additionally, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Logical Workflow for Theoretical Analysis
The following diagram illustrates the standard workflow for the computational analysis of a molecule like this compound.
Caption: A flowchart of the computational analysis process.
Predicted Molecular Structure and Properties
The following tables summarize the expected quantitative data from the proposed theoretical study on this compound. These values are based on established chemical principles and data from similar halogenated phenols.
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Bond | Predicted Length (Å) | Parameter | Bonds | Predicted Angle (°) |
| Bond Length | C-Br | 1.89 | Bond Angle | C3-C4-C5 | 120.5 |
| C-Cl | 1.74 | C4-C5-C6 | 119.8 | ||
| C-F | 1.35 | C5-C6-C1 | 120.2 | ||
| C-O | 1.36 | C6-C1-C2 | 118.5 | ||
| O-H | 0.96 | C1-C2-C3 | 121.0 | ||
| C1-C2 | 1.39 | C2-C3-C4 | 120.0 | ||
| C2-C3 | 1.38 | C1-O-H | 109.5 | ||
| C3-C4 | 1.39 | Br-C4-C3 | 119.5 | ||
| C4-C5 | 1.38 | Cl-C2-C1 | 119.0 | ||
| C5-C6 | 1.39 | F-C6-C1 | 119.3 | ||
| C6-C1 | 1.40 |
Table 2: Predicted Major Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |
| ~3600 | Medium | O-H stretch |
| ~3100 | Low | Aromatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1480 | High | Aromatic C=C stretch |
| ~1280 | High | C-O stretch |
| ~1240 | Medium | In-plane O-H bend |
| ~1150 | High | C-F stretch |
| ~830 | High | C-Cl stretch |
| ~680 | Medium | C-Br stretch |
| ~650 | Medium | Out-of-plane C-H bend |
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -6.5 | Electron-donating ability |
| LUMO Energy | ~ -1.8 | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 | Chemical stability and reactivity |
| Electronegativity (χ) | ~ 4.15 | Tendency to attract electrons |
| Chemical Hardness (η) | ~ 2.35 | Resistance to change in electron distribution |
Conceptual Visualization of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) is a key output of theoretical studies, illustrating the charge distribution across the molecule. The following diagram explains the concept.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has found extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The subject of this application note, 4-Bromo-2-chloro-6-fluorophenol, is a versatile building block, and its functionalization via Suzuki coupling allows for the generation of a diverse library of substituted biphenyl compounds. These products, particularly polychlorinated and polyfluorinated biphenyls, are of significant interest in medicinal chemistry and materials science.[2][3]
The presence of multiple halogen substituents on the phenol ring, including the sterically demanding ortho-chloro and ortho-fluoro groups, presents unique challenges for the Suzuki coupling reaction.[4] These challenges include overcoming steric hindrance at the reaction center and managing the electronic effects of the halogen atoms. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, along with a discussion of reaction optimization, safety considerations, and expected outcomes based on analogous systems.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with challenging substrates like this compound.[5]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and degassed water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
The following tables provide representative data for Suzuki coupling reactions of structurally similar substrates to this compound. This data can serve as a guide for optimizing reaction conditions.
Table 1: Screening of Reaction Conditions for Suzuki Coupling of Halogenated Phenols
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-4-chlorophenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 85 |
| 2 | 2,4-Dichlorophenol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 92 |
| 3 | 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | t-Amyl alcohol | 100 | 78 |
| 4 | 2-Chloro-6-fluorobenzaldehyde | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 88[4] |
Table 2: Spectroscopic Data for a Representative Biphenyl Product (2-Chloro-4-phenylphenol)
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | - | 150.2 |
| 2 | - | 121.5 |
| 3 | 7.15 (d) | 128.9 |
| 4 | - | 137.8 |
| 5 | 7.30 (dd) | 127.3 |
| 6 | 7.45 (d) | 129.1 |
| 1' | - | 140.1 |
| 2', 6' | 7.55 (d) | 126.9 |
| 3', 5' | 7.40 (t) | 128.8 |
| 4' | 7.32 (t) | 127.2 |
| OH | 5.5 (s, br) | - |
Note: The data in Table 2 is for a structurally similar compound and should be used as a reference for the expected chemical shifts of the product derived from this compound.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
This compound: This compound is likely to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.
-
Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric, especially on activated carbon. Handle with care and avoid generating dust.
-
Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive and should be handled with care to avoid contact with skin and eyes.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful method for the synthesis of novel biphenyl derivatives from this compound. While the steric hindrance and electronic properties of this substrate present challenges, the use of modern, highly active palladium catalyst systems, coupled with careful optimization of reaction conditions, can lead to successful C-C bond formation. The protocols and data presented in this application note serve as a valuable starting point for researchers in the fields of medicinal chemistry, drug development, and materials science to explore the synthetic utility of this versatile building block.
References
Application Notes and Protocols: Synthesis of Multi-Kinase Inhibitor Foretinib Utilizing a 4-Bromo-2-chloro-6-fluorophenol Scaffolding Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Foretinib, a potent multi-kinase inhibitor, conceptualized from the starting material 4-Bromo-2-chloro-6-fluorophenol. Foretinib is a significant inhibitor of key receptor tyrosine kinases (RTKs) such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell proliferation, angiogenesis, and metastasis.[1][2] While a direct synthetic route from this compound is not explicitly documented in publicly available literature, this note outlines a plausible and scientifically sound synthetic strategy to produce a key intermediate, 4-amino-2-fluorophenol, which is a documented precursor in the synthesis of Foretinib.[3] Detailed experimental protocols for the subsequent synthesis of Foretinib are provided, based on patented methodologies. Additionally, this document presents the biological activity of Foretinib, including its inhibitory concentrations against various cancer cell lines, and visualizes the targeted signaling pathways and the synthetic workflow using Graphviz diagrams.
Introduction
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common hallmark of various cancers, making them a prime target for therapeutic intervention. Foretinib (GSK1363089) is an orally bioavailable small molecule that acts as a multi-kinase inhibitor, primarily targeting c-Met (hepatocyte growth factor receptor) and VEGFR-2.[1][2] The inhibition of these pathways can lead to a reduction in tumor growth, angiogenesis, and metastasis.[1][4] The chemical structure of Foretinib features a quinoline core substituted with a 2-fluoro-4-aminophenoxy group, among others.[1] This application note details a synthetic approach to Foretinib, starting with the versatile but complex halogenated phenol, this compound.
Data Presentation: Inhibitory Activity of Foretinib
The potency of Foretinib has been evaluated against a range of cancer cell lines, demonstrating its broad-spectrum anti-tumor activity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN-45 | Gastric Adenocarcinoma | ~100 | --INVALID-LINK-- |
| KATO-III | Gastric Adenocarcinoma | ~100 | --INVALID-LINK-- |
| SNU-1 | Gastric Adenocarcinoma | >1000 | --INVALID-LINK-- |
| Capan-2 | Pancreatic Cancer | ~5000 | --INVALID-LINK-- |
| Panc-1 | Pancreatic Cancer | >5000 | --INVALID-LINK-- |
| Mia-Paca-2 | Pancreatic Cancer | >5000 | --INVALID-LINK-- |
| OVCA429 | Ovarian Cancer | ~500-1000 | --INVALID-LINK-- |
Signaling Pathway Inhibition by Foretinib
Foretinib exerts its therapeutic effects by inhibiting the phosphorylation and activation of c-Met and VEGFR-2, thereby blocking their downstream signaling cascades, which include the PI3K/AKT and MAPK/ERK pathways. This disruption leads to reduced cell proliferation, migration, and angiogenesis, and can induce apoptosis.[1][4]
Experimental Protocols
The synthesis of Foretinib from this compound is proposed as a multi-step process. The initial steps focus on the conversion of the starting material to the key intermediate, 4-amino-2-fluorophenol. The subsequent steps are adapted from established patent literature for the synthesis of Foretinib.[3]
Part 1: Synthesis of 4-Amino-2-fluorophenol from this compound (Proposed Route)
This proposed route involves nitration, nucleophilic aromatic substitution to replace the chlorine, debromination, and reduction of the nitro group.
Step 1: Nitration of this compound
-
In a round-bottom flask, dissolve this compound (1 eq.) in a suitable solvent such as glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-Bromo-2-chloro-6-fluoro-3-nitrophenol.
Step 2: Methoxylation (Nucleophilic Aromatic Substitution)
-
To a solution of 4-Bromo-2-chloro-6-fluoro-3-nitrophenol (1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add sodium methoxide (1.1 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-6-fluoro-2-methoxy-3-nitrophenol.
Step 3: Debromination
-
Dissolve 4-Bromo-6-fluoro-2-methoxy-3-nitrophenol (1 eq.) in ethanol in a hydrogenation vessel.
-
Add a palladium catalyst (e.g., 10% Pd/C) and a base (e.g., triethylamine).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-fluoro-6-methoxy-3-nitrophenol.
Step 4: Reduction of the Nitro Group
-
Dissolve 2-fluoro-6-methoxy-3-nitrophenol (1 eq.) in a solvent mixture of ethanol and water.
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 4-amino-2-fluorophenol.
Part 2: Synthesis of Foretinib from 4-Amino-2-fluorophenol (Adapted from CN105218445B)
Step 5: Synthesis of N-(4-fluorophenyl)-cyclopropane-1,1-dicarboxamide monoethyl ester
-
Start with 1,1-cyclopropyl diethyl dicarboxylate, which is selectively hydrolyzed under basic conditions and then acidified to yield cyclopropyl-1,1-dicarboxylic acid monoethyl ester.
-
The resulting monoester is then amidated with p-fluoroaniline using an acylating agent like oxalyl chloride or thionyl chloride in the presence of a base like triethylamine.
Step 6: Synthesis of N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
-
The N-(4-fluorophenyl)-cyclopropane-1,1-dicarboxamide monoethyl ester is hydrolyzed under basic conditions (e.g., NaOH or KOH).
-
The resulting carboxylic acid is then coupled with 4-amino-2-fluorophenol via amidation to yield the dicarboxamide intermediate.
Step 7: Synthesis of 4-((3-morpholinopropyl)oxy)-6-methoxy-7-chloroquinoline
-
4-chloro-6-methoxy-7-quinolinol is dissolved in DMF, and a base (e.g., potassium carbonate) is added to form the salt.
-
N-(3-chloropropyl)morpholine is then added along with a catalyst like sodium iodide or potassium iodide, and the mixture is heated to effect the substitution reaction.
Step 8: Final Synthesis of Foretinib
-
The N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is coupled with 4-((3-morpholinopropyl)oxy)-6-methoxy-7-chloroquinoline in a solvent like DMSO with a base such as cesium carbonate.
-
The crude product is then purified by recrystallization from an ethanol/acetone solution to yield high-purity Foretinib.
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for Foretinib starting from this compound.
Conclusion
This application note provides a comprehensive overview of a plausible synthetic route to the multi-kinase inhibitor Foretinib, starting from this compound. The detailed protocols, quantitative data on biological activity, and visual representations of the targeted signaling pathway and synthetic workflow are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The outlined synthetic strategy, while requiring experimental validation and optimization, presents a logical and feasible approach for the laboratory-scale synthesis of this important anti-cancer agent.
References
- 1. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]
- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nitration of 4-Bromo-2-chloro-6-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of substituted phenols is a fundamental reaction in organic synthesis, yielding key intermediates for the pharmaceutical, agrochemical, and dye industries. The introduction of a nitro group onto an aromatic ring can significantly alter its electronic properties and provide a handle for further functionalization. This application note details a robust and regioselective method for the nitration of 4-Bromo-2-chloro-6-fluorophenol to produce 4-Bromo-2-chloro-6-fluoro-2-nitrophenol. The described protocol is based on established methods for the nitration of halogenated phenols, utilizing a mixture of sulfuric and nitric acid in an organic solvent.[1]
The hydroxyl group of the phenol is a strongly activating, ortho-, para-director. In the case of this compound, the para position is blocked by a bromine atom. Therefore, nitration is expected to occur at one of the ortho positions. Steric hindrance from the adjacent halogen atoms and the electronic effects of the substituents will influence the regioselectivity of the reaction.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar halogenated phenols.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Chloroform (or Dichloromethane)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in chloroform.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:3 to 1:8 molar ratio, while cooling in an ice bath.[1]
-
Nitration Reaction: Cool the solution of the phenol in chloroform to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise to the stirred phenol solution via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 4-Bromo-2-chloro-6-fluoro-2-nitrophenol.
Data Presentation
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value/Condition |
| Starting Material | This compound |
| Nitrating Agent | H₂SO₄/HNO₃ mixture |
| Solvent | Chloroform |
| Temperature | 0-5 °C (addition), Room Temp. (reaction) |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Expected Product | 4-Bromo-2-chloro-6-fluoro-2-nitrophenol |
| Expected Yield | >85% (based on similar reactions)[1] |
Visualizations
Caption: Experimental workflow for the nitration of this compound.
Caption: Chemical reaction for the nitration of this compound.
References
Application Notes: 4-Bromo-2-chloro-6-fluorophenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-fluorophenol is a halogenated aromatic compound that serves as a key intermediate in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups on a phenol ring, provides multiple reactive sites for the construction of diverse molecular architectures. This document outlines the application of this compound as a crucial building block in the development of novel therapeutic agents, particularly in the area of kinase inhibitors. Detailed experimental protocols for its utilization in key synthetic transformations are provided below.
Application in the Synthesis of Biaryl Kinase Inhibitors
This compound has been identified as a valuable intermediate in the preparation of biaryl kinase inhibitors, which are a significant class of molecules in drug discovery, particularly for oncology.[1][2] The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a biaryl scaffold. The phenol functional group provides a handle for etherification to introduce further diversity into the molecule.
A key application involves the synthesis of inhibitors for Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neurological and psychiatric disorders, as well as viral infections like Hepatitis C.[1][2] The general synthetic approach involves the etherification of this compound, followed by a subsequent cross-coupling reaction.
Application in the Synthesis of 1,5-Naphthyridine Derivatives as MELK Inhibitors
Maternal embryonic leucine zipper kinase (MELK) is a promising target in oncology. This compound is utilized as a starting material to construct substituted 1,5-naphthyridine derivatives that act as MELK inhibitors.[3] In this context, the bromine atom of this compound is converted to a boronic ester via a palladium-catalyzed borylation reaction. This boronic ester is then used in a Suzuki coupling reaction to form the core structure of the final drug candidate.[3]
Application in the Synthesis of Dihydropyridazinone Derivatives
This versatile intermediate is also employed in the synthesis of 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivatives.[4] The synthesis involves an initial etherification of this compound with methyl bromoacetate.[4]
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Intermediate via Etherification
This protocol describes the etherification of this compound, a key step in the synthesis of biaryl kinase inhibitors.[1][2]
Materials:
-
This compound
-
Benzyl 4-isobutyl-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
-
Sodium carbonate (Na₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
Equipment:
-
Reaction vial
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction vial, add this compound (1.0 eq), benzyl 4-isobutyl-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (1.0 eq), and sodium carbonate (3.2 eq).
-
Add NMP to the vial to suspend the reagents.
-
Heat the reaction mixture to 50°C with stirring overnight.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water three times.
-
Separate the ethyl acetate layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield the desired ether intermediate.
Protocol 2: Synthesis of 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
This protocol details the conversion of this compound to its corresponding boronic ester, a key intermediate for Suzuki coupling reactions in the synthesis of MELK inhibitors.[3]
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard glassware for workup
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.0 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80°C and stir for the required reaction time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronic ester can be used in the subsequent Suzuki coupling step, in some cases without further purification.
Protocol 3: Synthesis of Methyl 2-((4-bromo-2-chloro-6-fluorophenyl)oxy)acetate
This protocol describes the etherification of this compound with methyl bromoacetate, a step towards the synthesis of dihydropyridazinone derivatives.[4]
Materials:
-
This compound
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a mixture of this compound (1.0 eq) and potassium carbonate (1.2 eq) in DMF, add methyl bromoacetate (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Data Presentation
Table 1: Summary of Reactant Stoichiometry for Key Reactions
| Reaction | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Molar Ratio (Starting Material:Reagent 1:Reagent 2:Reagent 3) | Reference |
| Etherification for Kinase Inhibitor | This compound | Benzyl 4-isobutyl-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | Sodium carbonate | - | 1 : 1 : 3.2 | [1][2] |
| Borylation for MELK Inhibitor | This compound | Bis(pinacolato)diboron | Potassium acetate | Pd(dppf)Cl₂ | 1 : 1 : 1.5 : 0.1 | [3] |
| Etherification with Methyl Bromoacetate | This compound | Methyl bromoacetate | Potassium carbonate | - | 1 : 1.1 : 1.2 | [4] |
Visualizations
Caption: Synthetic workflow for a biaryl kinase inhibitor.
Caption: Synthesis of a boronic ester for MELK inhibitors.
References
- 1. US9902722B2 - Biaryl kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2015153720A1 - Biaryl kinase inhibitors - Google Patents [patents.google.com]
- 3. US9067937B2 - 1,5-naphthyridine derivatives and MELK inhibitors containing the same - Google Patents [patents.google.com]
- 4. US20190023662A1 - 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-2-chloro-6-fluorophenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the potential applications of 4-bromo-2-chloro-6-fluorophenol in the synthesis of agrochemicals. Direct public domain literature on the synthesis of commercial agrochemicals using this specific precursor is limited. However, its structural motifs are common in bioactive molecules, suggesting its utility as a valuable intermediate in the development of novel pesticides. To illustrate the potential applications of such a halogenated phenol, this document provides a detailed case study on the synthesis and biological activity of the structurally related compound, 2-bromo-4-fluoro-6-nitrophenol, which has demonstrated both fungicidal and herbicidal properties. Additionally, a general experimental workflow for screening new compounds for agrochemical activity is presented.
Application of this compound: An Overview
This compound is a substituted aromatic compound containing bromine, chlorine, and fluorine, which can influence the biological activity and physicochemical properties of a parent molecule. While specific, large-scale agrochemical applications are not widely reported in public literature, it is noted that this compound is employed in the preparation of agrochemicals and functional materials where controlled electronic and steric properties are required. Its utility lies in its potential as a versatile starting material for the synthesis of more complex molecules with potential pesticidal activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 161045-79-0 |
| Molecular Formula | C₆H₃BrClFO |
| Molecular Weight | 225.44 g/mol |
| Appearance | (Not specified in available literature) |
| Boiling Point | (Not specified in available literature) |
| Melting Point | (Not specified in available literature) |
General Workflow for Agrochemical Screening
For a novel compound like this compound, a systematic screening process is essential to identify potential agrochemical applications. The following workflow outlines the key stages from initial synthesis to lead optimization.
Caption: General workflow for the discovery and development of new agrochemicals.
Case Study: Synthesis and Application of 2-Bromo-4-fluoro-6-nitrophenol
To exemplify the agrochemical potential of halogenated phenols, the synthesis and biological activity of 2-bromo-4-fluoro-6-nitrophenol are presented below. This compound has been shown to possess both fungicidal and herbicidal properties.[1]
Synthesis of 2-Bromo-4-fluoro-6-nitrophenol
This protocol is adapted from the synthetic method described in patent CN103724206A.[1] The synthesis involves the nitration of 2-bromo-4-fluorophenol.
Caption: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol via nitration.
Experimental Protocol:
-
In a reaction flask, dissolve 0.05 mol of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.
-
Control the temperature at 20°C and dropwise add 0.065 mol of a nitrating mixture of sulfuric acid and nitric acid (molar ratio 1:5.5).
-
After the addition is complete, warm the reaction mixture to 45°C and maintain for 3 hours.
-
Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure light-yellow product.
Table 2: Quantitative Data for the Synthesis of 2-Bromo-4-fluoro-6-nitrophenol[1]
| Parameter | Value |
| Starting Material | 2-Bromo-4-fluorophenol (0.05 mol) |
| Nitrating Agent | H₂SO₄/HNO₃ (1:5.5 molar ratio, 0.065 mol) |
| Solvent | Chloroform (25 mL) |
| Reaction Temperature | 45°C |
| Reaction Time | 3 hours |
| Yield | 89% |
| Product Appearance | Light yellow solid |
| Melting Point | 66.5°C |
Agrochemical Activity of 2-Bromo-4-fluoro-6-nitrophenol
The synthesized 2-bromo-4-fluoro-6-nitrophenol has been reported to exhibit broad-spectrum fungicidal and herbicidal activities.[1]
Fungicidal Activity:
The compound has shown inhibitory effects against various plant pathogens, including those responsible for apple decay, citrus anthracnose, Chinese cabbage gray mold, and cotton diseases.[1] The efficacy against Gaeumannomyces graminis is highlighted in the table below.
Table 3: Fungicidal Activity of 2-Bromo-4-fluoro-6-nitrophenol and Related Compounds against Gaeumannomyces graminis[1]
| Compound | EC₅₀ (mg/L) |
| 2-Bromo-4-fluoro-6-nitrophenol | (Not explicitly stated, but implied to be more potent than the controls) |
| 2-Bromo-4-fluorophenol | 30.35 |
| 2-Nitro-4-fluorophenol | 20.30 |
| 4-Fluorophenol | > 80 (26.2% inhibition at 80 mg/L) |
Herbicidal Activity:
The compound has also demonstrated good inhibitory effects on weeds such as barnyard grass.[1] Detailed quantitative data on its herbicidal activity were not provided in the source document.
Signaling Pathways:
The specific biological signaling pathways through which 2-bromo-4-fluoro-6-nitrophenol exerts its fungicidal and herbicidal effects are not detailed in the available literature. Further research would be required to elucidate its mode of action.
Conclusion
While the direct application of this compound in the synthesis of established agrochemicals is not well-documented in the public domain, its structure suggests it is a promising candidate for the development of new active ingredients. The provided case study of 2-bromo-4-fluoro-6-nitrophenol demonstrates that structurally related halogenated phenols can be readily synthesized into compounds with significant fungicidal and herbicidal activities. Researchers are encouraged to use the presented protocols and workflows as a foundation for exploring the potential of this compound and its derivatives in the field of agrochemical discovery.
References
Application Notes and Protocols for Grignard Reaction of 4-Bromo-2-chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing a Grignard reaction with 4-Bromo-2-chloro-6-fluorophenol. Due to the presence of an acidic phenolic proton, which is incompatible with the highly basic nature of Grignard reagents, a two-step process is essential: protection of the hydroxyl group followed by the formation and reaction of the Grignard reagent.
Overview
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. However, the acidic proton of the phenol group in this compound will quench the Grignard reagent. Therefore, the hydroxyl group must first be protected. This protocol outlines a robust method for the protection of the phenol as a silyl ether, followed by the selective formation of the Grignard reagent at the more reactive carbon-bromine bond, and its subsequent reaction with an electrophile.
Strategic Approach: Protection and Grignard Formation
The overall workflow involves three key stages: protection of the phenolic hydroxyl group, formation of the aryl Grignard reagent, and subsequent reaction with a chosen electrophile, followed by deprotection.
Caption: Overall workflow for the Grignard reaction of this compound.
Experimental Protocols
Caution: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. All glassware must be thoroughly dried before use. Grignard reagents are highly reactive and sensitive to moisture and air.
Protocol 1: Protection of this compound
This protocol details the protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust under Grignard reaction conditions and can be readily removed.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF, add TBDMS-Cl (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected phenol.
Table 1: Representative Reaction Conditions for Silyl Ether Protection
| Parameter | Condition |
| Reactant 1 | This compound |
| Reactant 2 | tert-Butyldimethylsilyl chloride |
| Base | Imidazole |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | >95% (based on similar substrates) |
Protocol 2: Grignard Reagent Formation and Reaction
This protocol describes the formation of the Grignard reagent from the protected phenol and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone). The carbon-bromine bond is significantly more reactive than the carbon-chlorine and carbon-fluorine bonds, ensuring selective Grignard formation at the C4 position.
Materials:
-
Protected this compound (from Protocol 1)
-
Magnesium turnings
-
Iodine (a single crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 eq).
-
Add a single crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve the protected phenol (1.0 eq) in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction (indicated by gentle reflux and disappearance of the iodine color).
-
Once initiated, add the remaining solution of the protected phenol dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Table 2: Representative Conditions for Grignard Formation and Reaction
| Parameter | Condition |
| Starting Material | Protected this compound |
| Reagent | Magnesium turnings |
| Solvent | Anhydrous THF |
| Initiation | Iodine crystal, gentle heating |
| Reaction Temperature | Reflux (formation), 0 °C to RT (reaction) |
| Reaction Time | 1-2 h (formation), 1-3 h (reaction) |
| Typical Yield | 80-95% (based on analogous reactions) |
Protocol 3: Deprotection of the Silyl Ether
This protocol outlines the removal of the TBDMS protecting group to reveal the final phenolic product.
Materials:
-
Crude product from Protocol 2
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude product from the Grignard reaction in THF.
-
Add TBAF solution (1.1 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
Logical Relationships and Considerations
The success of the Grignard reaction is contingent on several factors, primarily the choice of protecting group and the reaction conditions. The following diagram illustrates the key decision points and their consequences.
Caption: Decision workflow for the Grignard reaction of the target phenol.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Protection reaction fails or gives low yield | Incomplete drying of reagents or solvent; Insufficient base. | Ensure all reagents and solvents are anhydrous. Use a slight excess of the base (imidazole). |
| Grignard reaction fails to initiate | Magnesium surface is passivated (oxide layer); Presence of moisture. | Activate magnesium with iodine or a small amount of 1,2-dibromoethane. Ensure all glassware and solvents are rigorously dried. |
| Low yield of Grignard product | Grignard reagent quenched by moisture or acidic impurities; Wurtz coupling side reaction. | Maintain strict anhydrous conditions. Add the aryl bromide solution slowly to the magnesium suspension. |
| Formation of di-Grignard reagent | High reaction temperature or prolonged reaction time. | Control the reaction temperature carefully during the addition of the aryl bromide. Do not extend the reaction time unnecessarily. |
| Incomplete deprotection | Insufficient deprotecting agent or reaction time. | Use a slight excess of TBAF and monitor the reaction by TLC to ensure completion. |
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The substrate, 4-Bromo-2-chloro-6-fluorophenol, is a highly functionalized building block with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. The differential reactivity of its halogen substituents (Br > Cl >> F) allows for regioselective functionalization, primarily at the C-Br bond, under appropriate catalytic conditions.[3][4] The presence of a phenolic hydroxyl group can influence the reactivity of the aromatic ring and may serve as a directing group in some instances.[5][6]
These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The provided methodologies are based on established principles of palladium catalysis and may serve as a starting point for reaction optimization.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound. Please note that these values are illustrative and actual yields may vary depending on the specific substrate, reagents, and optimized reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 80-90 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 12 | 80-90 |
| 1-Hexyne | Pd(dppf)Cl₂ / CuI | Piperidine | DMF | 80 | 10 | 75-85 |
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. The phenolic hydroxyl group may require protection depending on the specific reaction conditions and coupling partners, although in many cases, it can remain unprotected.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent (e.g., 10 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.[1][7][8]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.[9][10]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding arylalkyne.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Derivatization of 4-Bromo-2-chloro-6-fluorophenol for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-chloro-6-fluorophenol is a versatile halogenated phenolic compound that serves as a valuable starting scaffold for the synthesis of novel bioactive molecules. Halogenated organic compounds are of significant interest in medicinal chemistry, as the inclusion of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often enhancing its biological activity.[1][2][3] Several studies have demonstrated that the presence of halogens in a molecule can significantly augment its antibacterial, antifungal, antioxidant, and anticancer activities.[3][4]
This document provides detailed protocols for the chemical derivatization of this compound at two key reactive sites: the phenolic hydroxyl group and the bromo-substituent. By employing strategies such as O-alkylation (etherification), O-acylation (esterification), and Suzuki-Miyaura cross-coupling, a diverse library of derivatives can be generated. These derivatives can then be subjected to a cascade of in vitro biological screening assays to identify lead compounds for drug discovery programs.[5][6]
Overall Experimental Workflow
The general workflow for the derivatization and subsequent biological evaluation of this compound is outlined below. The process begins with the parent compound, proceeds through chemical modification and purification, and culminates in biological screening and data analysis.
Caption: General workflow from synthesis to biological data analysis.
Detailed Experimental Protocols
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of ether derivatives by reacting the phenolic hydroxyl group with an alkyl halide under basic conditions.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.[7]
Protocol 2: O-Acylation (Ester Synthesis)
This protocol details the formation of ester derivatives using an acyl chloride in the presence of a mild base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask cooled to 0°C.
-
Add pyridine or TEA (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[8]
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude ester by recrystallization or silica gel chromatography.[9]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the bromo-substituent with a boronic acid to form a C-C bond.[10][11]
Materials:
-
This compound derivative (ether or ester from Protocol 1 or 2) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 4-bromo-2-chloro-6-fluorophenyl derivative, the arylboronic acid, and the base.
-
Add the palladium catalyst to the mixture.
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system to the vessel.[12]
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the C-C coupled product.
Biological Screening Strategy & Protocols
A tiered approach is recommended for screening the synthesized library of compounds. This typically involves a high-throughput primary screen to identify initial "hits," followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.[13]
Caption: A typical workflow for in vitro biological screening.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds on a mammalian cancer cell line (e.g., HeLa, MCF-7).[14]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation (Illustrative)
The following tables present hypothetical data for a series of derivatives of this compound to illustrate how quantitative results can be structured.
Table 1: Physicochemical Properties of Hypothetical Derivatives
| Compound ID | R Group (Modification) | Structure | Molecular Weight ( g/mol ) | cLogP (Calculated) |
| Parent | -H (Phenol) | 4-Br-2-Cl-6-F-Ph-OH | 225.44 | 3.10 |
| DER-01 | -CH₂Ph (Ether) | 4-Br-2-Cl-6-F-Ph-OCH₂Ph | 315.58 | 5.05 |
| DER-02 | -C(O)CH₃ (Ester) | 4-Br-2-Cl-6-F-Ph-OC(O)CH₃ | 267.48 | 3.52 |
| DER-03 | -Phenyl (Suzuki) | 4-Ph-2-Cl-6-F-Ph-OH | 222.65 | 4.28 |
Table 2: Hypothetical In Vitro Cytotoxicity Data
| Compound ID | HeLa Cells IC₅₀ (µM) | MCF-7 Cells IC₅₀ (µM) |
| Parent | > 100 | > 100 |
| DER-01 | 12.5 | 18.2 |
| DER-02 | 45.8 | 62.1 |
| DER-03 | 5.2 | 8.9 |
| Doxorubicin | 0.8 | 0.5 |
Table 3: Hypothetical Antimicrobial Activity Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | 128 | > 256 |
| DER-01 | 32 | 128 |
| DER-02 | 64 | > 256 |
| DER-03 | 16 | 64 |
| Ciprofloxacin | 1 | 0.5 |
Hypothetical Mechanism of Action
Derivatives of this scaffold could potentially act as inhibitors of critical cellular signaling pathways, such as kinase cascades, which are often dysregulated in cancer. The diagram below illustrates a hypothetical scenario where a derivative (e.g., DER-03) inhibits a key kinase in the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the RAF kinase by derivative DER-03.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. criver.com [criver.com]
- 14. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-2-chloro-6-fluorophenol in the Preparation of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 4-Bromo-2-chloro-6-fluorophenol as a versatile starting material for the synthesis of potent bioactive molecules, particularly focusing on kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols for key reactions, and the biological evaluation of resulting compounds. The unique substitution pattern of this compound, featuring three distinct halogen atoms, offers a rich platform for medicinal chemists to perform selective and sequential cross-coupling reactions, enabling the construction of complex and diverse molecular architectures.
Introduction
This compound is a valuable building block in medicinal chemistry for the development of novel therapeutics.[1] Its trifunctionalized aromatic ring allows for regioselective modifications, making it an ideal starting point for creating libraries of compounds for high-throughput screening. The presence of bromine, chlorine, and fluorine atoms imparts distinct electronic and steric properties that can be exploited to fine-tune the pharmacological profile of the final bioactive molecules, including their binding affinity, metabolic stability, and cell permeability. This document will focus on its application in the synthesis of a hypothetical kinase inhibitor, "Compound X," to illustrate a practical workflow.
Synthetic Strategies and Applications
The primary synthetic utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The different reactivity of the C-Br, C-Cl, and C-F bonds under various catalytic conditions allows for a controlled, step-wise elaboration of the molecular scaffold. A common and powerful strategy involves an initial Suzuki-Miyaura coupling at the more reactive C-Br position, followed by etherification of the phenolic hydroxyl group, and potentially a subsequent coupling reaction at the C-Cl position under more forcing conditions.
General Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for the preparation of a kinase inhibitor from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations involved in the preparation of a hypothetical kinase inhibitor, "Compound X," from this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 4-position of the phenol ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and water (4:1 solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the toluene/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl phenol intermediate.
Protocol 2: Williamson Ether Synthesis
This protocol outlines a general procedure for the etherification of the phenolic hydroxyl group of the biaryl intermediate.
Materials:
-
Biaryl phenol intermediate from Protocol 1
-
Alkyl halide (e.g., 1-bromo-2-methoxyethane) (1.5 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the biaryl phenol intermediate (1 equivalent) in anhydrous DMF.
-
Add cesium carbonate (2.0 equivalents) to the solution.
-
Add the alkyl halide (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 60-80 °C for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological evaluation of the hypothetical kinase inhibitor "Compound X," derived from this compound.
Table 1: Synthesis of Compound X Intermediates
| Step | Reactants | Product | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, Phenylboronic acid | 2-Chloro-6-fluoro-4-phenylphenol | Pd(OAc)₂/SPhos, K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 2 | 2-Chloro-6-fluoro-4-phenylphenol, 1-Bromo-2-methoxyethane | 1-(2-Chloro-6-fluoro-4-phenylphenoxy)-2-methoxyethane | Cs₂CO₃ | DMF | 70 | 4 | 92 |
Table 2: Biological Activity of Compound X against Target Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Target Cell Line | Cellular Potency (IC₅₀, nM) |
| Compound X | Kinase A | 15 | Cancer Cell Line A | 120 |
| Compound X | Kinase B | 250 | Cancer Cell Line B | >1000 |
| Staurosporine (Control) | Kinase A | 5 | Cancer Cell Line A | 50 |
Signaling Pathway and Mechanism of Action
Kinase inhibitors often target specific signaling pathways that are dysregulated in diseases like cancer. The hypothetical "Compound X" is designed to inhibit "Kinase A," a critical component of a pro-survival signaling cascade.
Caption: Inhibition of the Kinase A signaling pathway by Compound X, leading to apoptosis.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide range of bioactive molecules. Its unique halogenation pattern allows for the generation of diverse chemical libraries with potential therapeutic applications. The synthetic protocols and representative biological data presented in these application notes provide a solid foundation for researchers to explore the medicinal chemistry of this compound derivatives and to develop novel and potent therapeutic agents.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Bromo-2-chloro-6-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-6-fluorophenol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common synthetic strategy involves the multi-step halogenation of a substituted phenol. A plausible route could start with the chlorination and fluorination of a suitable phenol precursor, followed by a regioselective bromination. The order of halogenation is critical to achieving the desired substitution pattern due to the directing effects of the hydroxyl and existing halogen substituents.
Q2: What are the most likely side products in the synthesis of this compound?
The primary side products are typically isomers formed during the electrophilic halogenation steps. These can include regioisomers where the bromine, chlorine, or fluorine atoms are at different positions on the phenol ring. Additionally, over-halogenation can lead to di- or tri-halogenated impurities. For instance, in the bromination of a 2-chloro-6-fluorophenol precursor, the bromine might add to an alternative open position on the aromatic ring, leading to an isomeric byproduct. Incomplete halogenation can also result in residual starting material or intermediates in the final product.
Q3: How can I minimize the formation of isomeric impurities?
Minimizing isomeric impurities relies on careful control of reaction conditions. Key parameters include:
-
Temperature: Lowering the reaction temperature during halogenation can increase the selectivity of the reaction. For example, maintaining a temperature of 0-5°C during bromination can favor the desired isomer.
-
Solvent: The choice of solvent can influence the regioselectivity. Non-polar solvents are often used to control the reactivity of the halogenating agent.
-
Catalyst: In some cases, a catalyst can be used to direct the halogenation to a specific position.
-
Rate of Addition: Slow, dropwise addition of the halogenating agent can help to prevent localized high concentrations, which can lead to side reactions.
Q4: I am observing a low yield for my reaction. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: The formation of significant amounts of side products will naturally reduce the yield of the desired product.
-
Product Loss During Workup: The purification process, including extractions and chromatography, can lead to loss of product. Ensure proper phase separation and minimize the number of purification steps if possible.
-
Sub-optimal Reagents: The purity and reactivity of the starting materials and reagents are crucial.
Troubleshooting Guides
Issue 1: Presence of Multiple Spots on TLC After Bromination
If your TLC analysis of the crude product after bromination shows multiple spots close to the desired product spot, you are likely dealing with isomeric byproducts.
Troubleshooting Steps:
-
Confirm Product Identity: Use a spectroscopic method like NMR or Mass Spectrometry to identify the major product and the impurities.
-
Optimize Reaction Conditions:
-
Lower Temperature: Repeat the reaction at a lower temperature (e.g., 0°C or below).
-
Change Solvent: Experiment with different solvents to alter the selectivity.
-
Slow Addition: Add the brominating agent very slowly with vigorous stirring.
-
-
Purification: If optimization is insufficient, purification by column chromatography is necessary. A gradient elution with a solvent system like hexanes and ethyl acetate can be effective for separating isomers.
Issue 2: The Reaction is Sluggish or Incomplete
If you find that the reaction is not proceeding to completion, consider the following:
Troubleshooting Steps:
-
Check Reagent Activity: Ensure that your halogenating agent is fresh and has not degraded.
-
Increase Temperature: While low temperatures are good for selectivity, a very low temperature might slow the reaction down excessively. A modest increase in temperature might be necessary.
-
Extend Reaction Time: Monitor the reaction over a longer period to see if it eventually proceeds to completion.
-
Catalyst: For certain halogenations, a Lewis acid catalyst might be required to activate the halogenating agent.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of halogenated phenols, which can serve as a benchmark for the synthesis of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Parameter | 4-Bromo-2-chlorophenol Synthesis (from 2-chlorophenol) | 2-Bromo-4-fluorophenol Synthesis (from 4-fluorophenol) |
| Starting Material | 2-Chlorophenol | 4-Fluorophenol |
| Reagent | Bromine | Bromine |
| Solvent | Carbon Tetrachloride | Dichloroethane |
| Reaction Temperature | Room Temperature | 5-10°C[1] |
| Yield | ~87% | Not specified |
| Purity | Contains ~1-2% of the 2,6-isomer[2] | High selectivity reported[3] |
Experimental Protocols
Protocol: Synthesis of 4-Bromo-2-chlorophenol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 4-bromo-2-chlorophenol and should be optimized for the synthesis of this compound.
Materials:
-
2-Chloro-6-fluorophenol
-
Bromine
-
Carbon Tetrachloride (or another inert solvent)
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 2-chloro-6-fluorophenol in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional hour.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-fluorophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 4-Bromo-2-chloro-6-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of 2-chloro-6-fluorophenol. In this reaction, the hydroxyl (-OH) group is a strong activating group that directs the incoming bromine electrophile to the position para to it. Since the two ortho positions are already occupied by chlorine and fluorine atoms, the bromination occurs with high regioselectivity at the C4 position.
Q2: Which brominating agents are suitable for this synthesis?
Elemental bromine (Br₂) is a frequently used and effective brominating agent for this type of reaction.[1] Other N-bromo compounds, like N-Bromosuccinimide (NBS), can also be used, sometimes offering milder reaction conditions and improved selectivity. The choice of agent may depend on the scale of the reaction, available laboratory equipment, and safety protocols.
Q3: What are the critical reaction parameters to control for optimal yield?
To achieve high yield and purity, the following parameters should be carefully controlled:
-
Temperature: The reaction is typically run at low temperatures (e.g., 0 to 20 °C) to minimize the formation of side products, such as dibrominated species.[2]
-
Stoichiometry: A stoichiometric amount or a very slight excess of the brominating agent should be used to prevent over-bromination.[1]
-
Rate of Addition: Slow, dropwise addition of the brominating agent to the solution of 2-chloro-6-fluorophenol helps to maintain temperature control and ensure selective mono-bromination.
-
Solvent: An inert solvent that does not react with the brominating agent is crucial. Halogenated solvents like dichloromethane (DCM), chloroform, or chlorobenzene are common choices.[2][3]
Q4: What are the most common impurities, and how can they be identified?
The most common impurities include:
-
Unreacted Starting Material: 2-chloro-6-fluorophenol.
-
Isomeric Byproducts: 6-Bromo-2-chlorophenol could be a potential byproduct, although its formation is generally low due to the directing effects of the substituents.[2]
-
Over-brominated Products: 4,X-Dibromo-2-chloro-6-fluorophenol, formed if an excess of the brominating agent is used.
These impurities can be identified and monitored using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Brominating Agent | Ensure the bromine or other brominating agent has been stored correctly and is not degraded. Use a freshly opened bottle if possible. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar equivalents of the reactants. Ensure the starting material is pure and its molecular weight is correct. |
| Sub-optimal Temperature | Verify the reaction temperature. If the temperature is too low, the reaction rate may be too slow. Consider allowing the reaction to stir for a longer period or slightly increasing the temperature as per established protocols. |
| Poor Quenching/Work-up | During the aqueous work-up, ensure the pH is controlled to prevent loss of the phenolic product. Phenols are acidic and can be deprotonated and lost to the aqueous layer if the pH is too basic. |
| Loss During Purification | Optimize the purification step. If using column chromatography, select a suitable solvent system based on TLC analysis to ensure good separation. If using recrystallization, ensure the correct solvent is chosen and the cooling process is slow enough to allow for crystal formation.[5] |
Problem 2: Multiple Spots on TLC / Peaks in HPLC/GC Indicating Impurities
| Potential Cause | Troubleshooting Steps |
| Over-bromination | This is a common issue. Reduce the amount of brominating agent to a 1:1 molar ratio with the starting material. Ensure slow, dropwise addition into a well-stirred solution at a controlled low temperature. |
| Formation of Isomers | While the desired isomer is favored, side products can form. The use of certain catalysts, such as a mixture of zinc chloride and diphenyl sulfide, has been reported to significantly improve regioselectivity and reduce undesired isomers in similar reactions.[1] |
| Impure Starting Material | Check the purity of the starting 2-chloro-6-fluorophenol using TLC, GC, or NMR. If it is impure, purify it before starting the reaction. |
| Reaction Temperature Too High | High temperatures can lead to a decrease in selectivity and the formation of byproducts. Maintain the recommended low temperature throughout the addition of the brominating agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example based on similar chemical transformations and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-6-fluorophenol (1.0 eq) in an inert solvent such as dichloromethane (DCM) or chlorobenzene (approx. 5-10 mL per gram of starting material).[2][3]
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (1.0-1.05 eq) in a small amount of the same solvent. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system) until the starting material spot is consumed.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the red-brown color of the excess bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated sodium bicarbonate solution (NaHCO₃) (1x) to neutralize any remaining acid (HBr).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) to yield pure this compound.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the starting material (dissolved in a volatile solvent), the co-spot (starting material and reaction mixture), and the reaction mixture onto the baseline of the plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The product should be a new spot with a different Rf value than the starting material.
Data Presentation
Effective optimization often involves comparing results from varied reaction conditions. The following tables illustrate how to structure this data.
Table 1: Effect of Solvent on Reaction Yield and Purity
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Dichloromethane | 0 → RT | 3 | 88 | 96.5 |
| Chloroform | 0 → RT | 3 | 85 | 95.8 |
| Chlorobenzene | 5 → RT | 3 | 91 | 97.2 |
| Carbon Tetrachloride | 5 → RT | 3 | 87 | 94.5 |
Table 2: Effect of Brominating Agent and Catalyst on Yield and Isomer Formation
| Brominating Agent | Catalyst | Yield (%) | Product Purity (%) | 6-Bromo Isomer (%) |
| Br₂ | None | 88 | 96.5 | 2.1 |
| Br₂ | Triethylamine HCl | 95 | 98.5 | 0.8 |
| NBS | None | 82 | 97.0 | 1.5 |
| NBS | AIBN (initiator) | 85 | 97.3 | 1.3 |
Visualizations
Diagram 1: Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: General workflow for synthesis and purification.
Diagram 3: Troubleshooting Guide for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]
- 2. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-2-chloro-6-fluorophenol
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of 4-Bromo-2-chloro-6-fluorophenol from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Extraction | Incomplete removal of acidic or basic impurities. | Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH) to dissolve the phenolic product and separate it from neutral organic impurities. Subsequently, acidify the aqueous layer to precipitate the purified product. |
| Presence of isomeric byproducts. | Isomeric impurities, such as those with different halogen substitution patterns, may have similar polarities. Column chromatography with a carefully selected solvent system is recommended for separation.[1] | |
| Difficulty with Crystallization | The compound is "oiling out" instead of forming solid crystals. | This can occur if the compound's melting point is low or if impurities are present. Try adding a seed crystal, scratching the inside of the flask, or cooling the solution more slowly.[2] Using a different recrystallization solvent or a solvent mixture might also be effective. |
| No crystal formation upon cooling. | The solution may be too dilute. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[2] | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | The polarity of the mobile phase may not be optimal for separating the target compound from impurities. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find the best separation before running the column.[1][3] |
| Column overloading. | Loading too much crude material onto the column can lead to broad peaks and poor separation. As a general guideline, the amount of sample should be 1-5% of the weight of the stationary phase.[3] | |
| Product Discoloration | Presence of colored impurities or oxidation of the phenol. | Treat the solution with activated charcoal during the recrystallization process to adsorb colored impurities. Perform the purification under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the common impurities I might encounter in the synthesis of this compound?
Common impurities can include:
-
Unreacted starting materials: Such as 2-chloro-6-fluorophenol.
-
Isomeric byproducts: Bromination might occur at different positions on the aromatic ring, leading to isomers.[1]
-
Over-brominated or under-brominated species: Depending on the reaction conditions, products with multiple or no bromine atoms may form.
-
Residual reagents: Halogenating agents or catalysts used in the synthesis.[1]
Q3: Which purification technique is most suitable for this compound?
A combination of techniques is often most effective.
-
Acid-Base Extraction: An initial wash with a basic aqueous solution can help remove non-acidic impurities.
-
Recrystallization: This is a good method for removing small amounts of impurities and obtaining a highly crystalline product. A suitable solvent would be one in which the compound is soluble when hot and insoluble when cold. Mixtures of solvents like ethanol/water or toluene/hexanes can be effective.[1]
-
Column Chromatography: This is the most powerful technique for separating the desired product from closely related impurities like isomers.[1] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[1]
Q4: How can I monitor the purity of my fractions during column chromatography?
Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the pure product.
Q5: What safety precautions should be taken when handling this compound?
Halogenated phenols are generally irritants. It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Experimental Protocols
Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, toluene, hexanes) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Protocol for Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase that gives good separation of the desired product from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow Diagram
References
Technical Support Center: Suzuki Coupling with Substituted Halo-phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving substituted halo-phenols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a halo-phenol is giving low to no yield. What are the most common causes?
A1: Low or no yield in Suzuki couplings of halo-phenols can stem from several factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical, particularly for less reactive halo-phenols (e.g., chloro-phenols).
-
Base Selection: The base is crucial for activating the boronic acid, but improper selection can lead to side reactions or decomposition, especially with the acidic phenolic proton.
-
Solvent Effects: The solvent system must solubilize all reactants and facilitate catalyst activity.
-
Reaction Temperature: Inadequate temperature can result in slow or incomplete reactions.
-
Quality of Reagents: Degradation of the boronic acid or catalyst deactivation can significantly impact the reaction outcome.
Q2: I am observing significant side products in my reaction. What are the likely culprits and how can I mitigate them?
A2: Common side reactions in the Suzuki coupling of halo-phenols include:
-
Homocoupling of the Boronic Acid: This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). Using a pre-catalyst that readily forms the active Pd(0) species can also help.
-
-
Dehalogenation: The halogen on the halo-phenol is replaced by a hydrogen atom.
-
Solution: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate) may reduce dehalogenation.
-
-
Protodeboronation: The boronic acid is converted back to the corresponding arene.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water in non-aqueous systems and consider using a milder base.
-
-
O-Arylation (Ether Formation): The phenolic oxygen acts as a nucleophile, leading to the formation of a diaryl ether.
-
Solution: This is a competing pathway that can be influenced by the catalyst system and reaction conditions. In some cases, copper-based catalysts are known to favor O-arylation, while palladium catalysts with appropriate ligands can favor C-C bond formation. Protecting the phenol group is the most definitive way to prevent this side reaction.
-
Q3: Should I protect the hydroxyl group on my halo-phenol?
A3: The decision to protect the hydroxyl group depends on the specific substrate and reaction conditions.
-
Protecting Group-Free Conditions: For many halo-phenols, particularly iodo- and bromo-phenols, protecting group-free couplings can be achieved with careful selection of a mild base (e.g., K₂CO₃, KF) to avoid deprotonation of the phenol, which can interfere with the catalytic cycle.[1] Microwave-assisted reactions in water have also been shown to be effective for unprotected halo-phenols.[1]
-
When to Use a Protecting Group: Protection is often necessary when:
-
Strong bases are required, which would deprotonate the phenol.
-
O-arylation is a significant side product.
-
The phenol contains other sensitive functional groups.
-
Common protecting groups include Methoxymethyl (MOM) ether and silyl ethers (e.g., TBDMS), which are stable to the reaction conditions and can be removed selectively.
-
Q4: How does the position of the hydroxyl group and the halogen affect the reactivity?
A4: The relative positions of the hydroxyl group and the halogen influence reactivity through steric and electronic effects.
-
ortho-Halo-phenols: The proximity of the hydroxyl group can lead to chelation with the palladium catalyst, potentially influencing the reaction rate and selectivity. Steric hindrance can also be a factor, sometimes requiring more robust catalyst systems.
-
meta-Halo-phenols: The electronic influence of the hydroxyl group is less pronounced compared to the ortho and para positions.
-
para-Halo-phenols: The hydroxyl group's electronic effect is maximized at the para position, which can influence the oxidative addition step. Steric hindrance is generally less of a concern compared to the ortho isomer.
The reactivity of the halogen follows the general trend: I > Br > OTf >> Cl.[2] This means iodo-phenols are the most reactive, and chloro-phenols are the least reactive, often requiring more specialized and active catalyst systems.
Troubleshooting Guide
Problem 1: Low or No Product Yield
A systematic approach is crucial when troubleshooting a low-yielding Suzuki coupling reaction. The following workflow can help identify the root cause.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of various halo-phenols. Note that direct comparisons can be challenging as conditions often vary between studies.
Table 1: Suzuki Coupling of Bromophenol Isomers with Phenylboronic Acid
| Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenol* | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 80 | - | High | [3] |
| 3-Bromophenol | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/Water | Reflux | 1 | - | [3] |
| 4-Bromophenol | Pd/C | K₂CO₃ | Water | 150 (MW) | 0.17 | >90 | [3] |
| Note: Data for 2-bromophenol is with furan-2-boronic acid. |
Table 2: Protecting-Group-Free Suzuki Coupling of o-halophenols in Water [1]
| Halo-phenol | Boronic Acid Partner | Base | Temp. (°C) | Time | Yield (%) |
| 2-Iodophenol | 2-Formylphenylboronic acid | K₂CO₃ | 100 | 1 h | 95 |
| 2-Bromophenol | 2-Hydroxyphenylboronic acid | K₂CO₃ | 150 (MW) | 10 min | 98 |
| 2-Chlorophenol | 2-Hydroxyphenylboronic acid | KOH | 200 (MW) | 30 min | 89 |
Experimental Protocols
Protocol 1: Protecting-Group-Free Suzuki Coupling of 4-Bromophenol (Microwave)
This protocol is adapted from procedures utilizing a heterogeneous palladium catalyst in water, highlighting a green chemistry approach.[3]
-
Materials:
-
4-Bromophenol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Water (5 mL)
-
-
Procedure:
-
To a microwave reaction vial, add 4-bromophenol, phenylboronic acid, Pd/C, and potassium carbonate.
-
Add water and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 10-15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: MOM Protection of 2-Bromophenol
This protocol describes the protection of a phenol as a Methoxymethyl (MOM) ether.[3]
-
Materials:
-
2-Bromophenol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0-4.0 eq)
-
Chloromethyl methyl ether (MOM-Cl, 1.5-3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-bromophenol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add MOM-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Caption: Experimental workflow for MOM protection of a halo-phenol.
Protocol 3: TBDMS Protection of 4-Chlorophenol
This protocol describes the protection of a phenol as a tert-butyldimethylsilyl (TBDMS) ether.
-
Materials:
-
4-Chlorophenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-chlorophenol, TBDMS-Cl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
-
Protocol 4: Deprotection of a MOM-protected Phenol
This protocol outlines the acidic removal of a MOM protecting group.
-
Materials:
-
MOM-protected phenol
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the MOM-protected phenol in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops).
-
Heat the reaction mixture to reflux or stir at room temperature, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.
-
Signaling Pathways and Logical Relationships
The success of a Suzuki coupling reaction is dependent on the interplay of various components in the catalytic cycle. The diagram below illustrates the key relationships and decision points in optimizing the reaction for halo-phenol substrates.
Caption: Interdependencies in the Suzuki coupling of halo-phenols.
References
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Substituted Phenols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the nitration of substituted phenols. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful execution of these important reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the nitration of phenols?
A1: The most critical parameters to control are temperature, the concentration of nitric acid, and the choice of solvent. Phenols are highly activated and susceptible to oxidation, so maintaining low temperatures is crucial to prevent the formation of tarry byproducts.[1] The concentration of nitric acid directly impacts the extent of nitration; dilute nitric acid is often used for mono-nitration, while concentrated nitric acid can lead to poly-nitration.[2] The solvent can influence the regioselectivity of the reaction.[3]
Q2: How can I improve the regioselectivity of my nitration reaction to favor a specific isomer (ortho or para)?
A2: To favor ortho-nitrophenol, you can employ milder reaction conditions, such as using dilute nitric acid at low temperatures.[4] Certain catalysts, like solid acid catalysts (e.g., zeolites), have also been shown to promote ortho-selectivity.[1] For para-nitrophenol, which is often the thermodynamically more stable product, higher reaction temperatures can be beneficial. Steric hindrance at the ortho positions, either from substituents on the phenol or by using a bulkier nitrating agent, will also favor para substitution.[1][3] Phase-transfer catalysts have also been reported to enhance para-selectivity.[1]
Q3: What causes the formation of dark, tarry byproducts in my reaction, and how can I prevent it?
A3: Tar formation is a common issue resulting from the oxidation of the electron-rich phenol ring by nitric acid, which is a strong oxidizing agent.[1][5] This is often exacerbated by poor temperature control, leading to runaway reactions and polymerization. To prevent tar formation, it is essential to maintain low reaction temperatures using an ice bath, add the nitrating agent slowly and stepwise, and use more dilute nitric acid to reduce its oxidizing potential.[1]
Q4: Are there safer alternatives to the standard concentrated nitric acid/sulfuric acid nitrating mixture?
A4: Yes, several milder and often more selective nitrating agents can be used. These include metal nitrates such as copper(II) nitrate or cerium(IV) ammonium nitrate, which can sometimes offer better regioselectivity.[2] Other alternatives include using sodium nitrite (NaNO₂) with an acid catalyst or a combination of ammonium nitrate (NH₄NO₃) and potassium hydrogen sulfate (KHSO₄).[3] Phase-transfer catalysis with dilute nitric acid is another effective and milder approach.[6]
Q5: How can I separate the ortho and para isomers of the nitrophenol product?
A5: The most common and effective method for separating o-nitrophenol and p-nitrophenol is steam distillation. o-Nitrophenol exhibits intramolecular hydrogen bonding, which makes it more volatile and allows it to be distilled with steam. In contrast, p-nitrophenol has intermolecular hydrogen bonding, resulting in a higher boiling point and lower volatility, causing it to remain in the distillation flask.[1][2]
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Oxidation of the phenol | Maintain low reaction temperatures (0-10 °C) using an ice bath. Add the nitrating agent slowly to the phenol solution to control the exotherm. Use dilute nitric acid to reduce its oxidizing potential.[1] |
| Polynitration | Use a stoichiometric amount of the nitrating agent relative to the phenol. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. |
| Incomplete reaction | Ensure adequate stirring to maintain a homogeneous reaction mixture. If the reaction is sluggish at low temperatures, consider a slight, controlled increase in temperature, but monitor closely for byproduct formation. |
| Loss of product during workup | When performing an aqueous workup, be mindful of the solubility of nitrophenols, especially at different pH values. Ensure complete extraction with an appropriate organic solvent. |
Issue 2: Poor Regioselectivity (Undesired ortho:para ratio)
| Potential Cause | Recommended Solution |
| Reaction temperature | To favor the ortho isomer, maintain a lower reaction temperature. To favor the para isomer, a slightly higher temperature may be beneficial, but this must be balanced against the risk of byproduct formation.[1] |
| Solvent polarity | The polarity of the solvent can influence the transition states leading to the different isomers. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to more polar options, to optimize for the desired isomer.[3] |
| Nitrating agent | The choice of nitrating agent can significantly impact regioselectivity. For high ortho-selectivity, consider using metal nitrates like Ce(NH₄)₂(NO₃)₆ (CAN) in the presence of NaHCO₃.[2] For increased para-selectivity, phase-transfer catalysts can be effective.[1] |
Issue 3: Formation of Tarry Byproducts
| Potential Cause | Recommended Solution |
| High reaction temperature | This is the most common cause. Strictly maintain the reaction temperature at or below the recommended level for the specific protocol, typically using an ice or ice-salt bath.[1] |
| Concentrated nitrating agent | Use dilute nitric acid or an alternative, milder nitrating agent to minimize oxidation of the phenol.[4] |
| Rapid addition of reagents | Add the nitrating agent dropwise or in small portions to the stirred phenol solution to prevent localized overheating and control the reaction rate.[1] |
Quantitative Data Presentation
Table 1: Nitration of Phenol under Various Conditions
| Nitrating Agent | Catalyst/Solvent | Temp (°C) | Time (h) | o:p Ratio | Total Yield (%) | Reference |
| Dilute HNO₃ (32.5%) | None | 20 | 1 | 77:14 | 91 | [4] |
| NH₄NO₃ | KHSO₄ / Acetonitrile | Reflux | - | o-selective | High | [3] |
| Ce(NH₄)₂(NO₃)₆ | NaHCO₃ / Acetonitrile | RT | 0.5 | o-selective | 85 | [2] |
| Mg(HSO₄)₂ / NaNO₃ | Wet SiO₂ / CH₂Cl₂ | RT | 0.5 | 36:26 | 62 | [7] |
Table 2: Nitration of Substituted Phenols
| Substrate | Nitrating Agent | Catalyst/Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| p-Cresol | HNO₃/H₂SO₄ | Aqueous | 30-40 | 3-Nitro-p-cresol | - | [8] |
| 4-Chlorophenol | Irradiated Nitrate/Nitrite | Aqueous | - | 2-Nitro-4-chlorophenol | - | [9] |
| 4-Bromophenol | NH₄NO₃ | KHSO₄ / Acetonitrile | Reflux | 2-Nitro-4-bromophenol | High | [3] |
| 2,6-Dichlorophenol | 40% aq. HNO₃ | - | - | 2,6-Dichloro-4-nitrophenol | 87 | [10] |
Experimental Protocols
Protocol 1: Regioselective Ortho-Nitration of Phenol using Cerium(IV) Ammonium Nitrate (CAN)[2]
Materials:
-
Phenol
-
Cerium(IV) ammonium nitrate (CAN)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve phenol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate (1.5 mmol) to the solution.
-
To the stirred suspension, add cerium(IV) ammonium nitrate (1.1 mmol) portion-wise over 5 minutes at room temperature.
-
Continue stirring at room temperature for 30 minutes. The progress of the reaction can be monitored by TLC.
-
After completion, quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-nitrophenol.
Protocol 2: Nitration of 4-Bromophenol using Ammonium Nitrate and Potassium Hydrogen Sulfate[3]
Materials:
-
4-Bromophenol
-
Ammonium nitrate (NH₄NO₃)
-
Potassium hydrogen sulfate (KHSO₄)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 4-bromophenol (1 mmol) in acetonitrile (5 mL), add ammonium nitrate (2 mmol) and potassium hydrogen sulfate (0.05 mmol).
-
Stir the mixture magnetically at reflux temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the residue with acetonitrile (2 x 3 mL).
-
Add anhydrous sodium sulfate to the combined filtrate and filter again.
-
Remove the solvent by distillation under reduced pressure to obtain the product, 4-bromo-2-nitrophenol.
Mandatory Visualizations
Caption: A general experimental workflow for the nitration of substituted phenols.
Caption: A troubleshooting guide for addressing low yield in phenol nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. paspk.org [paspk.org]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. v3.pjsir.org [v3.pjsir.org]
- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 9. Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: a mechanistic study of environmental significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Grignard Reactions with Sterically Hindered Phenols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving sterically hindered phenols.
Troubleshooting Guide
This guide addresses common issues encountered during Grignard reactions with sterically hindered phenols.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Reaction with Phenolic Proton: The Grignard reagent is a strong base and can be quenched by the acidic proton of the phenol.[1][2] | Protect the phenolic hydroxyl group before introducing the Grignard reagent. Common protecting groups include silyl ethers (e.g., TBDMS), benzyl ethers, or methoxymethyl (MOM) ethers.[1][3] |
| Steric Hindrance: Bulky groups on the phenol or the electrophile may prevent the Grignard reagent from accessing the reaction site.[3] | Use a less sterically hindered Grignard reagent if possible. Optimize reaction conditions by using a more coordinating solvent like THF or by adding a catalyst such as copper(I) iodide. | |
| Poor Quality of Grignard Reagent: The Grignard reagent may have decomposed due to moisture or prolonged storage. | Prepare the Grignard reagent fresh for each reaction. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). | |
| Recovery of Starting Phenol | Quenching of Grignard Reagent: The Grignard reagent was consumed by the acidic phenolic proton. | Protect the phenol before the Grignard reaction. |
| Formation of Side Products (e.g., Enolization or Reduction Products) | Steric Hindrance: When the electrophile is a sterically hindered ketone, the Grignard reagent may act as a base, leading to enolization, or as a reducing agent.[3] | Use a less bulky Grignard reagent. Lowering the reaction temperature can also favor the desired addition reaction over side reactions. The addition of cerium(III) chloride (Luche reduction conditions) can enhance nucleophilic addition. |
| Difficulty in Removing the Protecting Group | Inappropriate Protecting Group: The chosen protecting group may be too robust for the deprotection conditions that the final product can tolerate. | Select a protecting group that can be removed under mild conditions that will not affect other functional groups in the molecule. For example, a benzyl ether can be removed by hydrogenolysis, which is generally a mild method.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction with my sterically hindered phenol failing?
The most common reason for failure is the reaction of the highly basic Grignard reagent with the acidic proton of the phenol group. This acid-base reaction is typically much faster than the desired carbon-carbon bond formation and consumes the Grignard reagent. Additionally, significant steric hindrance around the phenolic oxygen or the target electrophilic site can impede the reaction.
Q2: What are the best protecting groups for sterically hindered phenols in a Grignard reaction?
The choice of protecting group is critical and depends on the overall synthetic strategy, including the conditions of the Grignard reaction and the final deprotection step.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are good choices as they are stable to Grignard reagents but can be cleaved under acidic conditions or with fluoride ion sources. Their bulk can also add to the steric hindrance.
-
Benzyl Ethers (Bn): Benzyl ethers are stable to Grignard reagents and can be removed under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), which is advantageous for sensitive substrates.[1]
-
Methoxymethyl (MOM) Ethers: These are stable to Grignard reagents and are typically removed under acidic conditions.
-
Benzenesulfonyl Esters: These have been shown to be robust protecting groups that are stable to Grignard reagents and can be removed with a strong base like KOH in hot toluene.[4][5]
Q3: How can I minimize side reactions like enolization?
Enolization is a common side reaction when a sterically hindered ketone is used as the electrophile. The Grignard reagent, acting as a base, abstracts an alpha-proton from the ketone. To minimize this:
-
Use a less sterically hindered Grignard reagent. For example, methylmagnesium bromide is less prone to acting as a base than tert-butylmagnesium bromide.
-
Lower the reaction temperature. This often favors the desired nucleophilic addition.
-
Use additives. The addition of cerium(III) chloride can increase the nucleophilicity of the Grignard reagent and suppress enolization.
Experimental Protocols
General Protocol for the Protection of a Sterically Hindered Phenol (as a Benzyl Ether)
-
Dissolve the sterically hindered phenol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base , such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to a temperature appropriate for the solvent (e.g., reflux for acetone) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
General Protocol for the Grignard Reaction with a Protected Sterically Hindered Phenol
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (argon or nitrogen).
-
Prepare the Grignard reagent in situ or use a commercially available solution.
-
Dissolve the protected sterically hindered phenol derivative (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) to the solution of the electrophile.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for Grignard reaction with a sterically hindered phenol.
Caption: Troubleshooting flowchart for Grignard reactions with hindered phenols.
References
- 1. Sciencemadness Discussion Board - Protecting phenols in a grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Item - Deprotection of durable benzenesulfonyl protection for phenols â efficient synthesis of polyphenols - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
Workup procedure to remove impurities from 4-Bromo-2-chloro-6-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in devising a successful workup procedure to remove impurities from 4-Bromo-2-chloro-6-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities in the synthesis of halogenated phenols include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Byproducts: Halogenation reactions on aromatic rings can sometimes lead to the formation of isomers with different substitution patterns. For instance, you might encounter other brominated, chlorinated, or fluorinated phenol isomers.
-
Poly-halogenated Species: Over-halogenation can result in the formation of di- or tri-brominated/chlorinated byproducts.
-
Dehalogenated Impurities: Under certain conditions, loss of a halogen atom can occur, leading to simpler halogenated phenols.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or excess reagents, may be present.
Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities. To decolorize your product, you can try the following:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. It is important to use a minimal amount of charcoal as it can also adsorb some of your desired product.
-
Inert Atmosphere: Perform the purification steps, particularly those involving heat, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I am having trouble separating my product from a very similar impurity by column chromatography. What can I do?
A3: Separating closely related halogenated aromatic compounds can be challenging. Here are a few strategies:
-
Optimize Your Mobile Phase: Systematically vary the solvent polarity of your mobile phase (e.g., hexane/ethyl acetate gradient) in small increments. Sometimes, a very shallow gradient can effectively separate compounds with similar polarities.
-
Alternative Stationary Phases: While silica gel is common, consider other stationary phases like alumina (neutral or basic) or a C18 reversed-phase column for preparative HPLC, which separates based on different principles.
-
Temperature Variation: For HPLC, adjusting the column temperature can sometimes improve resolution between closely eluting peaks.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point. To encourage crystallization, you can:
-
Add More Solvent: Add a small amount of the "good" solvent (the one it is more soluble in) to the hot mixture to lower the saturation point to a temperature below the compound's melting point.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling can promote oiling.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous phase. | Ensure the pH of the aqueous phase is appropriate. Since the product is a phenol, it will be deprotonated and more soluble in basic solutions. Keep the aqueous washes neutral or slightly acidic to minimize solubility. |
| Incomplete extraction from the aqueous phase. | Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 3x50 mL). Ensure vigorous mixing during extraction to maximize partitioning into the organic phase. |
| Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Problem 2: Product is Not Crystallizing
| Possible Cause | Troubleshooting Step |
| Solution is not sufficiently concentrated. | Carefully evaporate some of the solvent to increase the concentration of the product. |
| The chosen recrystallization solvent is not suitable. | Test a range of solvents or solvent mixtures in small test tubes with a small amount of your crude product to find a system where the compound is soluble when hot and insoluble when cold. |
| Supersaturation. | Induce crystallization by adding a seed crystal or by scratching the inside of the flask with a glass rod. |
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted/Experimental) | Solubility |
| 4-Bromo-2-chlorophenol | 207.45 | 47-49[1] | 232-235[1] | ~7.92 (Predicted)[1] | Slightly soluble in water; soluble in benzene, toluene.[1] |
| 4-Bromo-2-fluorophenol | 191.00 | Liquid at room temp. | 79 °C / 7 mmHg[2][3] | N/A | Soluble in methanol, ethanol, acetone; slightly soluble in water.[] |
| This compound | 225.44 | Not Available | Not Available | Not Available | Expected to have low water solubility and be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethers. |
Experimental Protocols
General Aqueous Workup Protocol
This protocol is a general starting point and may require optimization based on the specific impurities present in your crude product.
-
Quenching the Reaction: If the reaction mixture contains reactive reagents, cool it in an ice bath and slowly add a quenching solution (e.g., water, a saturated aqueous solution of sodium bisulfite if bromine was used in excess, or a dilute acid).
-
Solvent Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Organic Phase:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
A dilute aqueous solution of a weak base like sodium bicarbonate (to remove acidic impurities). Caution: The phenolic product is acidic and may be partially extracted into the basic wash.
-
Brine (to aid in drying).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one (or a solvent pair) where the product is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the product just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase that gives good separation of your product from impurities (a target Rf value of ~0.3 for the product is often ideal). A common mobile phase for halogenated phenols is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the initial, low-polarity mobile phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A general workflow for the workup and purification of this compound.
References
Minimizing byproduct formation in the bromination of chlorofluorophenols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the bromination of chlorofluorophenols.
Troubleshooting Guide
Problem 1: Low regioselectivity with the formation of multiple isomers (e.g., ortho- and para-brominated products).
| Potential Cause | Suggested Solution |
| Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the brominating agent. | For substrates with a substituent at the ortho-position, para-bromination is generally favored. If the para-position is blocked, consider using a bulkier brominating agent which may favor the less hindered ortho-position, or explore catalyst systems known to direct to a specific position. |
| Solvent Effects: The polarity of the solvent can influence the distribution of ortho and para isomers.[1][2] | Non-polar solvents like toluene may favor ortho-bromination through hydrogen bonding interactions between the phenol and the brominating agent (e.g., N-bromosuccinimide).[2] Polar aprotic solvents like acetonitrile can favor para-bromination by solvating the phenol, thus hindering ortho approach.[2] |
| Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance regioselectivity. Monitor the reaction progress closely to avoid prolonged reaction times that might lead to side reactions. |
Problem 2: Over-bromination resulting in di- or tri-brominated byproducts.
| Potential Cause | Suggested Solution |
| Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a common cause of multiple brominations. | Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio of the chlorofluorophenol to the brominating agent. For highly activated phenols, it may be beneficial to use a slight sub-stoichiometric amount of the brominating agent. |
| High Reactivity of the Substrate: The presence of activating groups (-OH, -F) increases the electron density of the aromatic ring, making it susceptible to further electrophilic attack.[3] | Use a milder brominating agent, such as N-bromosuccinimide (NBS) instead of molecular bromine (Br₂).[4] Alternatively, perform the reaction at a lower temperature to decrease the reaction rate and improve control. |
| Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of poly-brominated products. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized. |
Problem 3: Formation of undesired oxidation byproducts.
| Potential Cause | Suggested Solution |
| Oxidizing Nature of the Brominating Agent: Some brominating reagents or reaction conditions can lead to the oxidation of the phenol to quinone-type structures. | Consider using a brominating system that operates under milder, non-oxidative conditions. For example, visible-light photoredox catalysis can generate bromine in situ under neutral conditions.[5] Using N-bromosuccinimide in the dark can also minimize radical side reactions that may lead to oxidation. |
| Presence of Catalysts: Certain metal catalysts, while improving regioselectivity, might also promote oxidation side reactions. | If using a catalyst, ensure it is specific for bromination and does not have significant oxidative activity. Screen different catalysts to find one that provides the desired selectivity without promoting oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent to use for chlorofluorophenols to ensure high selectivity?
A1: N-bromosuccinimide (NBS) is often a preferred reagent for the monobromination of activated aromatic compounds like phenols because it is a solid, easier to handle than liquid bromine, and can provide a slow, controlled release of bromine, which helps to prevent over-bromination.[4] For highly regioselective reactions, other systems like tetraalkylammonium tribromides for para-selection or specific catalytic systems may be employed.[6]
Q2: How do the positions of the chlorine and fluorine atoms on the phenol ring affect the regioselectivity of bromination?
A2: The hydroxyl group is a strong activating and ortho-, para-directing group.[3] Halogens (Cl, F) are deactivating yet also ortho-, para-directing. The final regioselectivity will be a result of the combined electronic and steric effects of all substituents. Bromination will preferentially occur at the positions most activated by the hydroxyl group and least deactivated or sterically hindered by the halogens. For example, in 2-chloro-4-fluorophenol, the position ortho to the hydroxyl group and meta to the chlorine is a likely site for bromination.
Q3: Can I use a catalyst to improve the regioselectivity of my bromination reaction?
A3: Yes, various catalysts can be used to direct the bromination to a specific position. For instance, a mixed catalyst system of a metal halide (e.g., zinc, iron, aluminum, or cobalt halide) and a diphenyl sulfide has been shown to improve the yield and purity of 2-halo-4-bromophenols by minimizing the formation of the undesired 2,6-isomer.[7]
Q4: What is the ideal solvent for the bromination of chlorofluorophenols?
A4: The choice of solvent can significantly impact the ortho:para ratio of the product.[1] For para-selective bromination, polar aprotic solvents like acetonitrile are often a good choice. For ortho-selective bromination, non-polar solvents such as toluene or chloroform can be effective, particularly when using NBS.[2][8] It is advisable to perform small-scale test reactions to determine the optimal solvent for a specific substrate.
Q5: My reaction is complete, but I am having trouble isolating the desired product from the byproducts. What should I do?
A5: If the isomeric byproducts are difficult to separate by standard column chromatography, consider derivatizing the phenolic hydroxyl group to alter the polarity and steric environment of the molecules, which may facilitate separation. Alternatively, recrystallization can sometimes be effective for separating isomers if there is a significant difference in their crystal packing and solubility.
Quantitative Data Summary
Table 1: Regioselectivity in the Bromination of 2-Chlorophenol
| Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product Distribution (2-chloro-4-bromophenol : 2-chloro-6-bromophenol) | Yield (%) | Reference |
| Bromine | None | Carbon Tetrachloride | Room Temp. | High selectivity for 4-bromo isomer | 87 | [7] |
| Bromine Chloride | None | Carbon Tetrachloride | 23-26 | 26.3 : 61.7 | - | [7][9] |
| Bromine | Triethylamine hydrochloride | Chlorobenzene | - | High selectivity for 4-bromo isomer (0.6% 6-bromo isomer) | 99.1 | [9] |
| Bromine | CuCl₂/ZnCl₂/AgCl nanocatalyst | None (neat) | 15-60 | High selectivity for 4-bromo isomer | >97 | [10] |
Table 2: Product Distribution in the Chlorination of 4-Fluorophenol (Illustrative of Halogenation Selectivity)
| Chlorinating Agent | Solvent/Conditions | Temperature (°C) | Product Distribution (2-chloro-4-fluorophenol : 2,6-dichloro-4-fluorophenol) | Reference |
| Chlorine gas | Water | 5 | 93.4 : 6.5 | [11] |
| Chlorine gas | 3.5% NaCl solution | 25-35 | 93.0 : 6.4 | [11] |
| Sulfuryl chloride | Dichloromethane | - | 94.8 : 2.7 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Para-Selective Monobromination of a Chlorofluorophenol using NBS in Acetonitrile
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the chlorofluorophenol (1.0 eq) in dry acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC. Once the starting material is consumed (typically 1-3 hours), proceed to the workup.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired para-brominated product.
Protocol 2: General Procedure for Ortho-Selective Monobromination of a Chlorofluorophenol using NBS in Toluene
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chlorofluorophenol (1.0 eq) and dry toluene.
-
Reagent Addition: At room temperature, add N-bromosuccinimide (1.0 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or GC.
-
Workup: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with a 10% aqueous sodium thiosulfate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield the ortho-brominated isomer.
Visualizations
Caption: Workflow for minimizing byproduct formation in chlorofluorophenol bromination.
References
- 1. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Visible-light photoredox catalysis enabled bromination of phenols and alkenes [beilstein-journals.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]
- 8. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 10. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 11. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-2-chloro-6-fluorophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the cross-coupling of 4-Bromo-2-chloro-6-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cross-coupling of this compound?
A1: The primary challenge is achieving chemoselectivity. The molecule has three different halogen substituents (Bromo, Chloro, Fluoro) and a hydroxyl group. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[1][2][3] Therefore, the main goal is to selectively activate the C-Br bond for coupling while leaving the more stable C-Cl and C-F bonds intact. The presence of the acidic phenol group can also complicate the reaction by interacting with the catalyst or base.[4]
Q2: Which type of palladium catalyst is most effective for selective C-Br bond activation?
A2: For selective activation of the C-Br bond in the presence of a C-Cl bond, palladium catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally most effective.[1] These ligands promote the oxidative addition to the C-Br bond at a lower temperature than what is required for C-Cl bond activation. Examples of such ligands include Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and PEPPSI-type NHC precatalysts.[5]
Q3: Can the phenolic hydroxyl group interfere with the cross-coupling reaction?
A3: Yes, the phenolic hydroxyl group can interfere in several ways.[4] It is acidic and can react with the base, potentially altering the reaction conditions. It can also coordinate to the palladium catalyst, which may inhibit its catalytic activity or lead to catalyst deactivation.[4] In some cases, protection of the hydroxyl group as a methyl ether or other stable protecting group may be necessary to improve yields and prevent side reactions, though many modern catalyst systems can tolerate free hydroxyl groups.
Q4: Which cross-coupling reactions are most suitable for functionalizing this compound?
A4: The most common and suitable palladium-catalyzed cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is a versatile and widely used method with good functional group tolerance.[6][7][8]
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[9][10] This is a powerful tool for synthesizing aryl amines.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[1][11][12] This reaction is useful for introducing alkynyl moieties.
Q5: What are the key parameters to control for achieving high selectivity and yield?
A5: The key parameters to control are:
-
Catalyst System: The choice of palladium precatalyst and ligand is critical.
-
Base: The strength and type of base can significantly influence the reaction outcome. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[6][10]
-
Solvent: Anhydrous and degassed solvents such as dioxane, toluene, or DMF are typically used.[6][13]
-
Temperature: The reaction temperature should be carefully controlled to favor C-Br activation without promoting C-Cl activation.
-
Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and side reactions.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. 4. Incorrect base or solvent. | 1. Use a pre-activated catalyst or ensure in-situ reduction of Pd(II) to Pd(0). Use fresh, high-quality catalyst and ligands. 2. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas. Use properly degassed solvents. 3. Purify starting materials and use anhydrous, high-purity solvents. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). |
| Mixture of Products (Coupling at both Br and Cl positions) | 1. Reaction temperature is too high. 2. Catalyst system is not selective enough. | 1. Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and slowly increase if no reaction is observed. 2. Use a bulkier, more electron-rich ligand to increase selectivity for the C-Br bond. |
| Hydrodehalogenation (Loss of Bromine) | 1. Presence of a hydride source. 2. Catalyst-mediated side reaction. | 1. Ensure the use of anhydrous solvents and reagents. Some bases or additives can act as hydride sources. 2. This can be ligand-dependent. Trying a different class of ligand (e.g., switching from a phosphine to an NHC) may help. |
| Homocoupling of the Coupling Partner (e.g., boronic acid) | 1. Presence of oxygen. 2. Incomplete reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Use a Pd(0) source directly or use a precatalyst that is known to reliably reduce to the active Pd(0) species. |
| Low Yield with Phenolic Substrate | 1. Catalyst inhibition by the hydroxyl group. 2. Side reactions involving the hydroxyl group. | 1. Use a catalyst system known to be tolerant of acidic protons. 2. Consider protecting the hydroxyl group (e.g., as a methyl ether) prior to the coupling reaction. |
Data Presentation: Recommended Starting Conditions for Cross-Coupling
The following tables provide recommended starting conditions for various cross-coupling reactions based on data from analogous halogenated phenols. Note: These conditions are starting points and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 70-95 | A robust system for many aryl bromides. |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2) | Dioxane | 110 | 75-98 | Effective for challenging substrates. |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 60-90 | A classic catalyst, may be less selective. |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 80-99 | A modern, highly active precatalyst. |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 70-90 | Good for a broad range of amines. |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 75-95 | Effective for electron-deficient anilines. |
| 3 | BrettPhos Pd G3 (2) | - | LHMDS (1.2) | THF | 80 | 80-98 | Good for primary amines and base-sensitive substrates. |
Table 3: Sonogashira Coupling Conditions
| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 70-95 | Standard Sonogashira conditions. |
| 2 | Pd(OAc)₂ (2) | CuI (2) | DIPA (3) | THF | RT-60 | 65-90 | Can often be run at or near room temperature. |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2) | Toluene | 90 | 70-92 | Alternative amine base. |
Experimental Protocols
General Considerations for all Reactions:
-
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents should be anhydrous and degassed prior to use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the degassed solvent (e.g., dioxane, 0.1-0.2 M) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.) to the tube.
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M) via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the tube with inert gas.
-
Add the degassed solvent (e.g., DMF, 0.2 M) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time, monitoring by TLC.
-
Once complete, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-6-fluorophenol and 4-bromo-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Bromo-2-chloro-6-fluorophenol and 4-bromo-2-chlorophenol. Understanding the nuanced differences in their reactivity is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document summarizes their physicochemical properties, compares their reactivity in key chemical transformations with supporting experimental data where available, and provides detailed experimental protocols for representative reactions.
Physicochemical Properties
A fundamental aspect influencing the reactivity of these phenols is their acidity, which is dictated by the electronic effects of the halogen substituents on the aromatic ring. The presence of an additional electron-withdrawing fluorine atom in this compound is expected to increase its acidity compared to 4-bromo-2-chlorophenol. This is reflected in their predicted pKa values.
| Property | This compound | 4-bromo-2-chlorophenol |
| Molecular Formula | C₆H₃BrClFO | C₆H₄BrClO |
| Molecular Weight | 225.44 g/mol | 207.45 g/mol [1] |
| Predicted pKa | 6.68 | 7.92[2] |
| Appearance | White to off-white solid | White to off-white crystalline solid[2] |
| Melting Point | Not available | 47-49 °C[2] |
| Boiling Point | 212.5 °C (Predicted) | 232-235 °C[2] |
The lower predicted pKa of this compound suggests that it is a stronger acid. This increased acidity is a direct consequence of the inductive electron-withdrawing effect of the ortho-fluorine atom, which stabilizes the corresponding phenoxide ion to a greater extent.
Reactivity Comparison
The reactivity of these two phenols is primarily governed by the interplay of the activating hydroxyl group and the deactivating, ortho-, para-directing halogen substituents.
Electrophilic Aromatic Substitution
The hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. In both this compound and 4-bromo-2-chlorophenol, the para position is occupied by a bromine atom. Therefore, electrophilic attack is anticipated to occur at the available ortho positions.
4-bromo-2-chlorophenol: The available ortho position is at C6. The chlorine atom at C2 exerts a deactivating inductive effect but also directs ortho and para. The strong activation of the hydroxyl group is expected to overcome the deactivation by the halogens, leading to efficient substitution at the C6 position.
This compound: The only available position for substitution is the ortho-position at C6, which is already occupied by a fluorine atom. Therefore, further electrophilic aromatic substitution on the ring is unlikely. However, nitration of a similar compound, 2-bromo-4-fluorophenol, has been shown to proceed in high yield at the remaining ortho position.
Experimental Data Snapshot: Electrophilic Substitution
| Reactant | Reaction | Reagents | Product | Yield | Reference |
| 2-chlorophenol | Bromination | Bromine, Triethylamine hydrochloride, Chlorobenzene | 4-bromo-2-chlorophenol | 99.1% | [2] |
| 2-bromo-4-fluorophenol | Nitration | Sulfuric acid, Nitric acid, Chloroform | 2-bromo-4-fluoro-6-nitrophenol | 89% | [3] |
While direct comparative data is unavailable, the high yields observed in the synthesis of 4-bromo-2-chlorophenol and the nitration of a close analog suggest that these electron-rich phenol rings are highly susceptible to electrophilic attack at the available ortho positions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to activate the ring. The phenols themselves, being electron-rich, are not primed for SNAr. However, the halogen substituents can be replaced under certain conditions, particularly in cross-coupling reactions.
The reactivity of the carbon-halogen bonds in these compounds towards nucleophilic attack or oxidative addition in cross-coupling reactions is expected to follow the general trend: C-Br > C-Cl > C-F.
-
In 4-bromo-2-chlorophenol , the C-Br bond is the most likely site for reactions like Suzuki or Buchwald-Hartwig amination, offering a handle for selective functionalization.
-
In This compound , the C-Br bond remains the most reactive site for cross-coupling. The C-F bond is generally the least reactive, often requiring specialized catalytic systems for activation. This differential reactivity allows for sequential functionalization.
Acidity and Nucleophilicity of the Phenoxide
The greater acidity of this compound (lower pKa) means it will be more readily deprotonated to form its corresponding phenoxide. This phenoxide, while being a good nucleophile for reactions like the Williamson ether synthesis, will be a weaker nucleophile than the phenoxide of 4-bromo-2-chlorophenol due to the stabilizing effect of the additional fluorine atom.
Williamson Ether Synthesis: This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide on an alkyl halide. While both phenols can undergo this reaction, the less acidic 4-bromo-2-chlorophenol will form a more nucleophilic phenoxide, potentially leading to faster reaction rates or higher yields under identical conditions, assuming deprotonation is not the rate-limiting step.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
In Suzuki coupling, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. For both this compound and 4-bromo-2-chlorophenol, the C-Br bond is the most reactive site for oxidative addition to the palladium(0) catalyst. This allows for selective coupling at the C4 position.
The presence of the ortho-fluorine in this compound could potentially influence the rate and efficiency of the coupling reaction through steric and electronic effects on the palladium catalyst's coordination and subsequent steps in the catalytic cycle. However, without direct comparative experimental data, it is difficult to predict the exact outcome.
Experimental Protocols
Synthesis of 4-bromo-2-chlorophenol via Bromination of 2-chlorophenol
This protocol is adapted from a patented procedure demonstrating a high-yield synthesis.[2]
Materials:
-
2-chlorophenol
-
Chlorobenzene
-
Triethylamine hydrochloride
-
Bromine
Procedure:
-
Dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene.
-
Add 12 g of triethylamine hydrochloride to the solution.
-
Cool the mixture and slowly add bromine. The exact temperature and rate of addition should be carefully controlled to minimize the formation of isomers.
-
After the addition of bromine is complete, stir the reaction mixture at 15-20 °C for 1 hour.
-
The solvent is then distilled off under vacuum to yield 4-bromo-2-chlorophenol.
Expected Yield: 99.1%[2]
Nitration of 2-bromo-4-fluorophenol (as an analogue for electrophilic substitution)
This protocol is based on a patented procedure for the nitration of a structurally similar phenol.[3]
Materials:
-
2-bromo-4-fluorophenol
-
Chloroform
-
Sulfuric acid-nitric acid nitrating mixture (1:5.5 molar ratio)
-
Ethyl alcohol
Procedure:
-
In a reaction flask, dissolve 0.05 mole of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.
-
Control the temperature at 20 °C and dropwise add 0.065 mole of the sulfuric acid-nitric acid nitrating mixture.
-
After the addition is complete, warm the reaction mixture to 45 °C and react for 3 hours.
-
After the reaction is finished, wash the organic phase with water and saturated salt water, then dry with anhydrous sodium sulfate.
-
Filter and evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethyl alcohol to obtain the light yellow product, 2-bromo-4-fluoro-6-nitrophenol.
Expected Yield: 89%[3]
Visualizing Reactivity Concepts
Logical Flow for Electrophilic Aromatic Substitution
Caption: Comparative electrophilic aromatic substitution pathways.
Generalized Suzuki Coupling Workflow
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion
References
A Comparative Analysis of the Biological Activity of Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activity of halogenated phenols, focusing on their antimicrobial, antioxidant, and cytotoxic effects. The information presented is curated from peer-reviewed scientific literature to support research and development in medicinal chemistry and pharmacology.
Introduction to Halogenated Phenols
Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine). The nature, position, and number of halogen substituents significantly influence the physicochemical properties and biological activities of these molecules. This guide explores these structure-activity relationships, offering a comparative overview of their efficacy in various biological assays.
Antimicrobial Activity
The introduction of halogens to a phenol backbone can substantially modulate its antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated phenols against common pathogens. A lower MIC value indicates greater antimicrobial potency.
Table 1: Comparative Antimicrobial Activity of Halogenated Phenols (MIC in µg/mL)
| Compound | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Escherichia coli | Vibrio parahaemolyticus | Candida albicans | Reference |
| 2,4,6-Triiodophenol | 5 | 5 | >10 | 5 | 5 | [1] |
| 3-Bromo-2,6-dihydroxyacetophenone | 15.6 | 15.6 | >100 | - | - | [2] |
| 4-Chlorophenol | - | - | - | - | - | |
| p-Aminophenol | 31.25-62.5 | - | 125-250 | - | - | [3] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available in the cited sources.
The data suggests that halogenation can significantly enhance antimicrobial activity. For instance, 2,4,6-triiodophenol exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. The brominated phenol derivative also shows strong activity against S. aureus and MRSA[2].
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The nature of the halogen substituent can influence this activity. The following table is a template for comparing the antioxidant activity of halogenated phenols using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with activity expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher antioxidant potential.
Table 2: Comparative Antioxidant Activity of Halogenated Phenols (DPPH Assay IC50)
| Compound | IC50 (µM) | Reference |
| 2-Fluorophenol | Data not available in a directly comparable format | |
| 2-Chlorophenol | Data not available in a directly comparable format | |
| 2-Bromophenol | Data not available in a directly comparable format | |
| 2-Iodophenol | Data not available in a directly comparable format | |
| 4-Fluorophenol | Data not available in a directly comparable format | |
| 4-Chlorophenol | Data not available in a directly comparable format | |
| 4-Bromophenol | Data not available in a directly comparable format | |
| 4-Iodophenol | Data not available in a directly comparable format |
Note: While the influence of halogenation on antioxidant activity is a subject of research, a comprehensive and directly comparable dataset for a full series of halogenated phenols under identical experimental conditions was not available in the reviewed literature. The acidity of the phenolic proton, which is crucial for the hydrogen atom transfer mechanism of antioxidant activity, is influenced by the inductive and mesomeric effects of the halogen substituent. For instance, the pKa of 4-chlorophenol is 9.41, while that of 4-bromophenol is 9.17, indicating that 4-bromophenol is a slightly stronger acid[4]. This difference in acidity can affect their antioxidant potential.
Cytotoxicity
Halogenated phenols are also investigated for their potential as cytotoxic agents against cancer cell lines. The following table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values of various chlorophenols against different cell lines, as determined by the MTT assay. A lower value indicates greater cytotoxicity.
Table 3: Comparative Cytotoxicity of Chlorophenols (EC50/IC50 in mmol/L or µM)
| Compound | L929 Cells (EC50, 24h, mmol/L) | HeLa Cells (IC50) | MCF-7 Cells (IC50) | Reference |
| 4-Chlorophenol (CP) | 2.18 | Data not available in a directly comparable format | Data not available in a directly comparable format | |
| 2,4-Dichlorophenol (DCP) | 0.83 | Data not available in a directly comparable format | Data not available in a directly comparable format | |
| 2,3,4-Trichlorophenol (TCP) | 0.46 | Data not available in a directly comparable format | Data not available in a directly comparable format | |
| Pentachlorophenol (PCP) | 0.11 | Data not available in a directly comparable format | Data not available in a directly comparable format |
Note: Data for L929 cells is from a single comparative study. A clear structure-activity relationship is observed, with cytotoxicity increasing with the number of chlorine substituents.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solution: Dissolve the halogenated phenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of Test Compounds: Prepare a series of dilutions of the halogenated phenols in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test compound at various concentrations with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated phenols and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Signaling Pathway Analysis
Phenolic compounds, including halogenated phenols, can exert their biological effects by modulating various cellular signaling pathways. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.
Phenolic antioxidants have been shown to inhibit the NF-κB signaling pathway. While they may not affect the upstream events like the activation of IκB kinase (IKK) or the degradation of the inhibitory protein IκBα, they can block the final step of the pathway: the binding of the active NF-κB dimer to its specific DNA recognition sequences in the nucleus. This inhibition prevents the transcription of pro-inflammatory genes.[5]
Figure 1. Proposed mechanism of NF-κB inhibition by halogenated phenols.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental protocols described.
Figure 2. Workflow for the DPPH antioxidant assay.
Figure 3. Workflow for the broth microdilution MIC assay.
Figure 4. Workflow for the MTT cytotoxicity assay.
Conclusion
References
- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to 4-Bromo-2-chloro-6-fluorophenol and Its Isomers
A detailed spectroscopic comparison of 4-Bromo-2-chloro-6-fluorophenol and its isomers is crucial for researchers, scientists, and drug development professionals in ensuring compound identity and purity. This guide provides a comprehensive analysis of their spectral characteristics, supported by experimental data and detailed methodologies.
The precise identification of constitutional isomers is a critical challenge in chemical synthesis and drug discovery. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different physicochemical and biological properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer powerful tools for the unambiguous structural elucidation of such closely related compounds. This guide focuses on the comparative spectroscopic analysis of this compound and its isomers, providing a framework for their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the selected isomers of bromochlorofluorophenol. These values are essential for distinguishing between the different substitution patterns on the phenol ring.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm and Coupling Constant (J) Hz |
| 4-Bromo-2-chlorophenol | 7.48 (d, J = 2.4 Hz, 1H), 7.20 (dd, J = 8.7, 2.4 Hz, 1H), 6.90 (d, J = 8.7 Hz, 1H), 5.65 (s, 1H, -OH) |
| 2-Bromo-4-chlorophenol | 7.50 (d, J = 2.5 Hz, 1H), 7.17 (dd, J = 8.6, 2.5 Hz, 1H), 6.84 (d, J = 8.6 Hz, 1H), 5.60 (s, 1H, -OH) |
| 2-Bromo-4-fluorophenol | 7.21 (dd, J = 8.8, 3.2 Hz, 1H), 6.97 (ddd, J = 8.8, 7.6, 3.2 Hz, 1H), 6.96 (dd, J = 8.8, 5.2 Hz, 1H), 5.35 (s, 1H, -OH)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 4-Bromo-2-chlorophenol | 150.8, 133.5, 130.6, 122.0, 117.2, 115.8 |
| 2-Bromo-4-chlorophenol | 150.9, 131.1, 129.2, 126.8, 117.0, 111.9 |
| 2-Bromo-4-fluorophenol | Data not readily available in searched resources. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) |
| 4-Bromo-2-chlorophenol | 3450-3550 (O-H stretch, sharp), ~3050 (Ar C-H stretch), ~1580, ~1480 (C=C stretch), ~1200 (C-O stretch), ~860, ~810 (C-H bend) |
| 2-Bromo-4-chlorophenol | 3400-3550 (O-H stretch, sharp), ~3060 (Ar C-H stretch), ~1590, ~1480 (C=C stretch), ~1210 (C-O stretch), ~870, ~815 (C-H bend) |
| 2-Bromo-4-fluorophenol | ~3500 (O-H stretch), ~3070 (Ar C-H stretch), ~1600, ~1500 (C=C stretch), ~1250 (C-F stretch), ~1180 (C-O stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) and Major Fragments |
| 4-Bromo-2-chlorophenol | 206/208/210 (M⁺, isotopic pattern for Br and Cl), 127/129, 98, 69 |
| 2-Bromo-4-chlorophenol | 206/208/210 (M⁺, isotopic pattern for Br and Cl), 127/129, 98, 69 |
| 2-Bromo-4-fluorophenol | 189/191 (M⁺, isotopic pattern for Br), 110, 81 |
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the phenol sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Attenuated Total Reflectance (ATR): For solid samples, a small amount of the powdered material is placed directly onto the diamond crystal of an ATR accessory. Firm pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The crystal is cleaned with a suitable solvent (e.g., isopropanol) between measurements.
-
Liquid Samples: A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane or methanol.
-
GC Conditions: An appropriate capillary column for the separation of halogenated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column) is used. The oven temperature is programmed with a gradient to ensure good separation.
-
MS Conditions: The outlet of the GC column is coupled to the ion source of a mass spectrometer. Mass spectra are typically obtained using electron impact (EI) ionization at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.
Visualizing the Analysis
To facilitate understanding, the logical workflow for spectroscopic analysis and the structural relationships between the isomers are presented below using Graphviz diagrams.
References
Purity Analysis of 4-Bromo-2-chloro-6-fluorophenol: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-Bromo-2-chloro-6-fluorophenol. We will delve into the principles of each technique, present detailed experimental protocols, compare quantitative data, and discuss the relative advantages and disadvantages of each method for this specific analyte.
Principles of Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, but they operate on different principles.[1]
HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.[2] For this compound, a non-volatile and polar compound, reverse-phase HPLC is the most suitable approach. In this mode, the stationary phase is nonpolar, and a polar mobile phase is used. Separation is based on the differential partitioning of the analyte and its impurities between the two phases.[1]
GC , on the other hand, is ideal for volatile and thermally stable compounds.[3] The sample is vaporized and transported by an inert carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase.[1] Given that the related compound, 4-bromo-2-chlorophenol, has a boiling point of 232-235 °C, it is expected that this compound is also sufficiently volatile for GC analysis.[4]
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis of this compound are outlined below. These protocols are based on established methods for similar halogenated phenols and can be adapted and optimized for specific instrumentation and purity requirements.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation of this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile impurities and the quantification of this compound. Derivatization may be employed to improve peak shape and thermal stability, though direct analysis is also possible.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 300°C (FID) or 320°C (ECD)
-
Injection Mode: Split (e.g., 50:1 split ratio)
Sample Preparation and (Optional) Derivatization:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent like dichloromethane or methyl tert-butyl ether.
-
For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be added to the sample solution. The mixture is then heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the phenolic hydroxyl group. This step increases the volatility of the analyte.[5]
-
Quantification is achieved by constructing a calibration curve using derivatized standards of known concentrations.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical quantitative data for the purity analysis of this compound using the described HPLC and GC methods. Actual results may vary depending on the specific instrumentation, column, and experimental conditions.
| Parameter | HPLC | GC |
| Purity Assay (%) | 99.5 | 99.6 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (with ECD) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% (with ECD) |
| Analysis Time | 15-25 minutes | 10-20 minutes |
| Relative Standard Deviation (RSD) for Purity (%) | < 0.5 | < 0.8 |
| Key Impurities Detected | Non-volatile process impurities, isomers | Volatile impurities, residual solvents |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC.
Caption: General experimental workflow for HPLC analysis.
Caption: General experimental workflow for GC analysis.
Logical Decision Flow: Choosing the Right Technique
The selection between HPLC and GC depends on the specific analytical goals and the properties of the impurities of interest.
References
Navigating the Synthesis of 4-Bromo-2-chloro-6-fluorophenol: A Comparative Guide to Potential Routes
For researchers, scientists, and drug development professionals, the strategic synthesis of multi-halogenated phenols is a cornerstone of creating novel molecules with tailored therapeutic properties. This guide provides a comparative analysis of proposed synthesis routes for 4-Bromo-2-chloro-6-fluorophenol, a valuable building block in medicinal chemistry. Due to the absence of direct published synthetic procedures for this specific compound, this guide presents plausible routes based on established principles of organic chemistry, complete with projected yields, purity, and detailed experimental protocols adapted from analogous reactions.
The unique substitution pattern of this compound, featuring three different halogen atoms and a hydroxyl group, offers a versatile scaffold for the development of complex pharmaceutical agents. The targeted synthesis of this compound requires careful consideration of the directing effects of the existing substituents on the aromatic ring during electrophilic substitution reactions.
Proposed Synthesis Routes: A Comparative Overview
Two primary retrosynthetic approaches are considered for the synthesis of this compound. The most promising route involves the direct bromination of a readily accessible precursor, 2-chloro-6-fluorophenol. A second, more challenging hypothetical route could involve the chlorination of 4-bromo-2-fluorophenol.
| Parameter | Route 1: Bromination of 2-chloro-6-fluorophenol | Route 2: Chlorination of 4-bromo-2-fluorophenol (Hypothetical) |
| Starting Material | 2-chloro-6-fluorophenol | 4-bromo-2-fluorophenol |
| Key Transformation | Electrophilic Bromination | Electrophilic Chlorination |
| Projected Yield | 85-95% (estimated) | 60-75% (estimated, likely with mixed isomers) |
| Projected Purity | >98% (after purification) | Lower, due to potential for isomeric byproducts |
| Regioselectivity | High (para- to the hydroxyl group) | Moderate to low (potential for multiple isomers) |
| Feasibility | High | Moderate, with significant purification challenges |
Route 1: Bromination of 2-chloro-6-fluorophenol
This proposed route is the most direct and likely to be the highest yielding, based on the principles of electrophilic aromatic substitution. The hydroxyl group is a powerful activating and ortho, para-directing group. The chloro and fluoro groups are deactivating but also ortho, para-directing. In 2-chloro-6-fluorophenol, the position para to the strongly activating hydroxyl group is vacant, making it the most probable site for electrophilic attack by bromine.
Caption: Proposed synthesis of this compound via bromination.
Experimental Protocol (Adapted from analogous phenol brominations)
Materials:
-
2-chloro-6-fluorophenol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-chloro-6-fluorophenol (1.0 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Route 2: Chlorination of 4-bromo-2-fluorophenol (Hypothetical)
This alternative, hypothetical route involves the chlorination of 4-bromo-2-fluorophenol. The regioselectivity of this reaction is more difficult to control. The hydroxyl group directs ortho and para. Since the para position is occupied by bromine, chlorination would be directed to the two ortho positions. One of these positions is already substituted with fluorine, leaving the C6 position as the most likely site for chlorination. However, the directing effects of the bromo and fluoro groups could lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
Caption: Hypothetical synthesis of this compound via chlorination.
Experimental Protocol (Adapted from general phenol chlorinations)
Materials:
-
4-bromo-2-fluorophenol
-
Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent
-
A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)
-
An inert solvent (e.g., dichloromethane or carbon disulfide)
-
Sodium sulfite solution (saturated)
-
Hydrochloric acid (dilute)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-2-fluorophenol (1.0 equivalent) in a dry, inert solvent under an inert atmosphere.
-
Add a catalytic amount of a Lewis acid.
-
Cool the mixture to 0 °C.
-
Slowly add sulfuryl chloride (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by carefully adding it to a saturated sodium sulfite solution.
-
Separate the organic layer, wash with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Extensive purification by column chromatography would be necessary to isolate the desired this compound from its isomers.
Conclusion
Based on the principles of electrophilic aromatic substitution, the direct bromination of 2-chloro-6-fluorophenol (Route 1) presents a more viable and efficient strategy for the synthesis of this compound. This route is anticipated to offer higher regioselectivity, leading to a greater yield and purity of the target compound. While the chlorination of 4-bromo-2-fluorophenol (Route 2) is a theoretical possibility, it is likely to be hampered by the formation of isomeric byproducts, making it a less desirable synthetic approach. The experimental protocols provided, adapted from similar transformations, offer a solid foundation for the practical execution of these proposed syntheses in a research and development setting.
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-2-chloro-6-fluorophenol and Related Halogenated Phenols
For researchers, scientists, and drug development professionals, the precise and accurate quantification of halogenated phenols is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. 4-Bromo-2-chloro-6-fluorophenol and its related compounds are often key intermediates or potential impurities in synthetic pathways. This guide provides a comparative overview of validated analytical methods for the quantification of these compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document presents a compilation of experimental data and detailed methodologies to assist in the selection of the most appropriate analytical technique for specific research needs.
Data Presentation: A Comparative Summary
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the key validation parameters for HPLC and GC methods applicable to the analysis of halogenated phenols. The data presented is a synthesis of information from various sources and represents typical performance metrics.
Table 1: Comparison of HPLC and GC Method Performance Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/ECD) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.02 - 0.1 | 0.08 - 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.07 - 0.3 | 0.2 - 1.5 |
| Specificity | High | Moderate to High |
Table 2: System Suitability Parameters
| Parameter | HPLC-UV | GC-FID/ECD |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.8 |
| Theoretical Plates (N) | > 2000 | > 1500 |
| Relative Standard Deviation (%RSD) of Peak Area | < 1.0% (for n=6 injections) | < 1.5% (for n=6 injections) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. The following sections outline representative methodologies for the quantification of halogenated phenols using HPLC and GC.
This protocol describes a reversed-phase HPLC method with UV detection, suitable for the quantification of 4-Bromo-2-chlorophenol and other halogenated phenols.[1]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid to ensure the protonation of the phenolic group.[1] For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of the analyte, typically in the range of 280-320 nm for halogenated phenols.
-
Injection Volume: 10 - 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard (e.g., 4-Bromo-2-chlorophenol) and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration within the calibration range.
-
All solutions should be filtered through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve.
-
This protocol outlines a GC method with Flame Ionization Detection (FID) or Electron Capture Detection (ECD), which is particularly sensitive to halogenated compounds. Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and an FID or ECD.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysixane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or 320°C (ECD).
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
-
Sample Preparation and Derivatization:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent like dichloromethane or acetone.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Derivatization: To a known volume of each standard and sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr).[2][3] The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70°C) for a specified time.
-
Sample Solution: Accurately weigh and dissolve the sample in the chosen solvent and derivatize in the same manner as the standards.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the derivatized sample from the calibration curve.
-
Mandatory Visualization
To provide a clearer understanding of the analytical workflows, the following diagrams have been generated using the DOT language.
References
Efficacy of Halogenated Phenol Derivatives as Enzyme Inhibitors: A Comparative Guide
Abstract
This guide provides a comparative analysis of the efficacy of halogenated phenol derivatives, with a specific focus on bromophenols, as inhibitors of key enzymes implicated in various pathological conditions. While the initial aim was to investigate 4-Bromo-2-chloro-6-fluorophenol derivatives, a comprehensive literature search did not yield specific enzyme inhibition data for this particular scaffold. Consequently, this document summarizes the available data on structurally related bromophenol compounds, offering insights into their potential as inhibitors of urease, carbonic anhydrases (CAs), and acetylcholinesterase (AChE). The guide presents quantitative inhibitory data, detailed experimental protocols for the cited assays, and visual representations of relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in this area.
Introduction
Enzyme inhibitors are pivotal in modern drug discovery, offering therapeutic interventions for a wide range of diseases. Halogenated phenols represent a class of organic compounds that have garnered significant interest due to their diverse biological activities. The introduction of halogens into the phenol scaffold can modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its interaction with biological targets. This guide focuses on the inhibitory potential of bromophenol derivatives against three clinically relevant enzymes: urease, carbonic anhydrases, and acetylcholinesterase.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a significant virulence factor for several pathogens, including Helicobacter pylori, and is implicated in the formation of urinary stones.[1]
Carbonic Anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2]
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[3] Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease and other neurological disorders.[3]
This guide aims to provide a consolidated resource on the enzyme inhibitory efficacy of bromophenol derivatives, presenting available quantitative data and detailed methodologies to facilitate further research and development in this field.
Comparative Efficacy of Bromophenol Derivatives
The following tables summarize the in vitro inhibitory activities of various bromophenol derivatives against urease, human carbonic anhydrase I and II (hCA I and hCA II), and acetylcholinesterase (AChE). The data is presented as IC50 (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%) or Ki (the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex) values.
Urease Inhibition
| Compound | IC50 (µM) | Standard Inhibitor | IC50 (µM) | Reference |
| 4-Bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol | 30.65 (µg/mL) | Thiourea | 11.14 (µg/mL) | [3] |
| Substituted 1,3,4-oxadiazole-2-thione Mannich bases | 9.45 ± 0.05 to 267.42 ± 0.23 | - | - | [3] |
Carbonic Anhydrase Inhibition
| Compound | Target Enzyme | Ki (nM) | Standard Inhibitor | Ki (nM) | Reference |
| Novel Bromophenols | hCA I | 53.75 ± 12.54 to 234.68 ± 46.76 | Acetazolamide | - | [1] |
| hCA II | 42.84 ± 9.36 and 200.54 ± 57.25 | Acetazolamide | - | [1] |
Acetylcholinesterase (AChE) Inhibition
| Compound | Target Enzyme | Ki (nM) | Standard Inhibitor | Ki (nM) | Reference |
| Novel Bromophenols | AChE | 0.84 ± 0.12 to 14.63 ± 3.06 | - | - | [1] |
| BChE | 0.93 ± 0.20 to 18.53 ± 5.06 | - | - | [1] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[1]
Materials and Reagents:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% v/v sodium hypochlorite)
-
Test compounds and a standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of the urease enzyme and urea in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (standard inhibitor) and a negative control (solvent).
-
Add the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate the plate at the same temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the phenol reagent followed by the alkali reagent to all wells.
-
Incubate the plate for a further period (e.g., 30 minutes) at the same temperature for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of CA, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[2]
Materials and Reagents:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds and a standard inhibitor (e.g., Acetazolamide)
-
DMSO or another suitable organic solvent
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare a stock solution of CA in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (standard inhibitor) and a negative control (solvent).
-
Add the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition and subsequently the IC50 or Ki value.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This widely used colorimetric assay measures the activity of AChE based on the hydrolysis of acetylthiocholine.[3]
Materials and Reagents:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds and a standard inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (standard inhibitor) and a negative control (solvent).
-
Add the DTNB solution to all wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for a set duration.
-
The rate of formation of the yellow-colored 5-thio-2-nitrobenzoate anion is proportional to the AChE activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate a typical experimental workflow for enzyme inhibition screening and a key signaling pathway involving one of the target enzymes.
Caption: General experimental workflow for in vitro enzyme inhibition screening.
Caption: Role of Acetylcholinesterase (AChE) in the cholinergic signaling pathway.
Conclusion
While specific data on the enzyme inhibitory activity of this compound derivatives remains to be elucidated, the available literature on related bromophenol compounds suggests that this class of molecules holds promise as a scaffold for the development of potent enzyme inhibitors. The data presented in this guide indicates that various bromophenol derivatives exhibit inhibitory activity against urease, carbonic anhydrases, and acetylcholinesterase, enzymes of significant therapeutic interest. The provided experimental protocols offer a standardized framework for the in vitro evaluation of new derivatives. Further research, including the synthesis and biological evaluation of this compound derivatives, is warranted to fully explore the therapeutic potential of this specific substitution pattern and to establish clear structure-activity relationships.
References
Structure-activity relationship (SAR) studies of 4-Bromo-2-chloro-6-fluorophenol analogs
For Researchers, Scientists, and Drug Development Professionals
The deliberate introduction of halogen atoms into a phenolic scaffold is a well-established strategy in medicinal chemistry to modulate the therapeutic and toxicological properties of lead compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated phenol analogs, with a focus on how substitutions of bromine, chlorine, and fluorine influence their biological activities. While specific SAR data for 4-Bromo-2-chloro-6-fluorophenol is not extensively available in the public domain, this guide synthesizes findings from studies on various brominated, chlorinated, and fluorinated phenol derivatives to provide insights into the impact of halogenation on anticancer and toxicological endpoints.
Comparative Biological Activity of Halogenated Phenol Analogs
The biological activity of halogenated phenols is significantly influenced by the nature, position, and number of halogen substituents on the phenol ring. These modifications alter the physicochemical properties of the molecule, such as lipophilicity, electronic effects, and metabolic stability, which in turn affect their interaction with biological targets. The following table summarizes the cytotoxic activities (IC50 values) of various halogenated phenol analogs against different cancer cell lines, as reported in the literature.
Table 1: Cytotoxic Activity of Halogenated Phenol Analogs
| Compound/Analog Class | Halogen Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bromophenol Hybrids | Varied N-containing heterocyclic moieties | A549 (Lung Carcinoma) | 4.49 - 15.27 | Doxorubicin | Not specified |
| Bel7402 (Hepatocellular Carcinoma) | 5.12 - 21.43 | Doxorubicin | Not specified | ||
| HepG2 (Hepatocellular Carcinoma) | 6.33 - 25.81 | Doxorubicin | Not specified | ||
| HCT116 (Colorectal Carcinoma) | 3.98 - 18.54 | Doxorubicin | Not specified | ||
| Caco2 (Colorectal Adenocarcinoma) | 4.76 - 20.19 | Doxorubicin | Not specified | ||
| Fluorinated Chalcones | 4'-Fluoro on A ring, varied on B ring | HepG2 (Hepatocellular Carcinoma) | 67.51 - 108.20 | Not specified | Not specified |
| Tetrahydroquinoline Phenol Derivative | 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | Not specified | Not specified |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
From the available data, several SAR trends can be inferred:
-
Influence of Bromine: Bromophenol derivatives have demonstrated significant anticancer activity.[1][2] The presence of bromine, often in combination with other substituents, can enhance cytotoxicity.
-
Influence of Fluorine: Fluorine substitution in chalcone derivatives has been shown to contribute to their anticancer activity against HepG2 cells.[3] The high electronegativity and ability of fluorine to form strong bonds with carbon can significantly alter the electronic properties and metabolic stability of the parent molecule.
-
Influence of Chlorine: Chlorophenols are known for their biological actions, with increasing chlorination generally leading to increased toxicity.[4] The position of chlorine atoms on the phenol ring is crucial in determining the biological effect.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the SAR studies of halogenated phenols.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (halogenated phenol analogs) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing SAR Workflows and Signaling Pathways
To better understand the process of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.
Many halogenated phenol derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A simplified representation of a potential signaling pathway is shown below.
References
- 1. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation [mdpi.com]
- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Bromo-2-chloro-6-fluorophenol: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Bromo-2-chloro-6-fluorophenol has emerged as a valuable intermediate, particularly in the construction of complex molecular architectures destined for biological screening. This guide provides an objective comparison of this compound's utility in synthetic applications, primarily focusing on its role in the development of kinase inhibitors, and presents its performance characteristics alongside relevant alternatives, supported by experimental context from the scientific literature.
Introduction to this compound in Drug Discovery
This compound is a halogenated phenolic compound whose value in medicinal chemistry is derived from its unique substitution pattern. The presence of three different halogens—bromine, chlorine, and fluorine—at specific positions on the phenol ring allows for selective and sequential chemical modifications. This multi-functional handle makes it an attractive starting material for the synthesis of diverse compound libraries, especially in the pursuit of selective kinase inhibitors and other bioactive molecules for pharmaceuticals and agrochemicals[1]. The distinct electronic and steric properties conferred by the halogens can significantly influence the binding affinity and metabolic stability of the final drug candidates.
Performance in Synthetic Applications: A Comparative Overview
The primary "assay" for a building block like this compound is its performance and versatility in synthetic organic chemistry, most notably in cross-coupling reactions that are fundamental to modern drug discovery. The bromine atom, in particular, serves as a key reactive site for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
To provide a comparative benchmark, the following table summarizes the key physicochemical properties of this compound and structurally related, commercially available halogenated phenols that can be considered as alternative building blocks.
Table 1: Physicochemical Properties of this compound and Alternative Halogenated Phenols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Synthetic Handle(s) |
| This compound | C₆H₃BrClFO | 225.44 | Not Reported | Not Reported | Br, Cl, F, OH |
| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45 | 232-235 | 47-49 | Br, Cl, OH |
| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | 79 °C/7 mmHg | Not Reported (liquid) | Br, F, OH |
| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | Not Reported | Not Reported | Br, F, OH |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 238-240 | 37-40 | 2 x Br, OH |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 210 | 41-43 | 2 x Cl, OH |
The utility of these compounds is often demonstrated in the synthesis of biologically active molecules. For instance, a study on the structure-activity relationship of halophenols as protein tyrosine kinase (PTK) inhibitors highlights the importance of the halogen substitution pattern for inhibitory activity[2]. While this particular study did not use this compound directly, it provides a strong rationale for its use in creating novel inhibitors.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The development of potent and selective inhibitors often involves the exploration of various substituted aromatic scaffolds. The following diagram illustrates a generalized synthetic workflow for utilizing a halogenated phenol, such as this compound, in the synthesis of a hypothetical kinase inhibitor.
Caption: Generalized synthetic workflow for kinase inhibitors.
Experimental Protocols
While specific protocols detailing the use of this compound are not abundant in the public domain, general methodologies for the synthesis of kinase inhibitors from related bromo- and chloro-substituted phenols are well-established. The following are representative protocols for key synthetic transformations.
General Procedure for Suzuki-Miyaura Coupling
This reaction is a cornerstone for creating carbon-carbon bonds, often used to couple an aryl bromide with a boronic acid.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds, coupling an aryl halide with an amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable ligand (e.g., XPhos, 0.02 eq), and a base (e.g., NaOtBu, 1.2 eq).
-
Reagent Addition: Add the aryl halide (1.0 eq) and the amine (1.2 eq), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash with water. The organic layer is then dried, concentrated, and the product purified by column chromatography.
Comparative Performance in Biological Assays: An Extrapolation
Although direct quantitative data for this compound in biological assays is scarce, the performance of its derivatives and related halogenated phenols can provide valuable insights. The following table summarizes the reported biological activities of various halogenated phenolic compounds in different assays. This data serves as a proxy to estimate the potential of derivatives synthesized from this compound.
Table 2: Biological Activity of Representative Halogenated Phenolic Compounds and Their Derivatives
| Compound Class | Assay Type | Target | Performance Metric (e.g., IC₅₀) | Reference Compound(s) |
| Benzophenone Halophenol Derivatives | Protein Tyrosine Kinase (PTK) Inhibition | PTK | IC₅₀ values ranging from low micromolar to sub-micromolar | Genistein |
| Bromo-pyrimidine Analogues | Tyrosine Kinase Inhibition | Bcr/Abl | Potent activity on K562 cells | Dasatinib |
| Schiff Base of 2-bromo-4-chloroaniline | Antimicrobial Assay | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa | Enhanced activity of metal complexes over the free ligand | Not specified |
| Substituted Pyridine Derivatives | Anticancer Assay | Various cancer cell lines (e.g., Leukemia, Breast, Colon) | GI₅₀/IC₅₀ values in the micromolar to nanomolar range | Doxorubicin, Etoposide |
Note: This table presents data for compounds structurally related to or potentially derivable from halogenated phenols, not for this compound itself.
The structure-activity relationship (SAR) studies of halogenated compounds often reveal that the position and nature of the halogen substituents are critical for biological activity. For instance, in the context of kinase inhibition, halogens can form halogen bonds with the protein backbone, influencing the binding affinity and selectivity of the inhibitor[3].
The following diagram illustrates the logical relationship in a typical SAR study for developing kinase inhibitors from a halogenated scaffold.
Caption: Iterative cycle of a structure-activity relationship study.
Conclusion
While direct performance data for this compound in specific biological assays is limited, its value as a versatile building block in medicinal chemistry is evident. Its unique halogenation pattern provides chemists with multiple handles for selective functionalization, making it a strategic choice for the synthesis of novel compounds, particularly kinase inhibitors. The performance of this intermediate is best benchmarked by its successful application in synthetic routes to create potent and selective bioactive molecules. Future publications detailing the synthesis and biological evaluation of compounds derived from this compound will be crucial in further solidifying its position in the toolbox of drug discovery professionals.
References
A Comparative Guide to Isomeric Purity Determination of 4-Bromo-2-chloro-6-fluorophenol
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chemical intermediates is a cornerstone of rigorous scientific practice. The precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the isomeric purity of 4-Bromo-2-chloro-6-fluorophenol, a halogenated phenol with potential applications in the synthesis of complex molecules.
The presence of positional isomers—molecules with the same chemical formula but different arrangements of the bromo, chloro, and fluoro substituents on the phenol ring—can arise during synthesis and pose significant challenges for downstream applications. Therefore, robust analytical methods are required to separate and quantify these closely related compounds. This guide explores the three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative overview of their performance, supported by detailed experimental protocols and data, to assist researchers in selecting the most appropriate method for their specific analytical needs.
Experimental Workflow and Analytical Principles
The determination of isomeric purity follows a structured workflow, from sample preparation to data analysis and reporting. The choice of analytical technique is pivotal and depends on the specific requirements of the analysis, such as the need for routine quality control, high sensitivity, or definitive structural elucidation.
The three techniques operate on fundamentally different principles to distinguish between isomers.
Quantitative Performance Comparison
The selection of an analytical technique is often a balance between resolution, sensitivity, speed, and the type of information required. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and NMR for the analysis of halogenated phenol isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2] | Differentiation based on the unique chemical environment of atomic nuclei in a magnetic field.[3] |
| Resolution of Isomers | Good to Excellent, highly dependent on column chemistry and mobile phase optimization.[1] | Excellent, especially with high-resolution capillary columns.[4] | Good to Excellent; resolution depends on the magnetic field strength and differences in the chemical shifts of the isomers. |
| Sensitivity (LOD/LOQ) | Low to mid µg/mL (UV detection). | Low to mid ng/mL (with derivatization and selected ion monitoring). | Typically in the mg/mL range; less sensitive than chromatographic methods. |
| Sample Throughput | Moderate (typically 10-30 minutes per sample). | Moderate to High (can be faster than HPLC, especially with modern instruments). | Low (requires longer acquisition times for good signal-to-noise, especially for ¹³C NMR). |
| Quantitative Accuracy | High, with proper calibration standards. | High, especially when using an internal standard. | High, can be an absolute quantitative method (qNMR) without the need for identical calibration standards.[5] |
| Structural Information | Limited to retention time and UV spectrum. | Provides mass-to-charge ratio and fragmentation patterns, aiding in structural confirmation.[6] | Provides detailed structural information through chemical shifts, coupling constants, and 2D correlations.[7] |
| Typical Use Case | Routine quality control, purity checks, and preparative separation.[8] | Trace-level impurity identification, and analysis of complex mixtures where definitive identification is needed.[9] | Structural elucidation, absolute quantification, and certification of reference standards. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate isomeric purity determination. The following sections provide robust starting methodologies for each technique, which can be optimized as needed.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the routine quality control of this compound, offering a good balance of resolution and throughput.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 65:35 v/v) containing 0.1% phosphoric acid to suppress the ionization of the phenolic group.[1][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare calibration standards of the main isomer and any available potential impurity isomers. Filter all solutions through a 0.45 µm syringe filter before injection.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of volatile isomers, making it a powerful tool for purity analysis, especially for identifying unknown impurities.[2] Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic peak shape.[11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.[11]
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing unambiguous structural information, allowing for the differentiation and quantification of isomers based on the distinct chemical shifts and coupling patterns of their respective nuclei (¹H, ¹³C, ¹⁹F).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆), containing tetramethylsilane (TMS) as an internal standard.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The aromatic region (typically 6.5-8.0 ppm) will show distinct splitting patterns and chemical shifts for each isomer.[12] The integration of these signals can be used for quantification.
-
¹³C NMR: Each carbon atom in the different isomers will have a unique chemical shift, providing a "fingerprint" of the isomeric composition.
-
¹⁹F NMR: As there is a fluorine atom in the molecule, ¹⁹F NMR is a highly sensitive and specific technique. Each isomer will exhibit a distinct singlet in the ¹⁹F spectrum with a unique chemical shift, making it an excellent tool for both identification and quantification.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Quantitative NMR (qNMR): For accurate quantification, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Conclusion and Method Selection
The optimal analytical method for determining the isomeric purity of this compound is contingent upon the specific analytical objective.
-
HPLC is a robust and reliable method for routine quality control where the potential isomers are known and reference standards are available.
-
GC-MS offers superior resolution and sensitivity, providing unequivocal identification of isomers through mass spectral data.[13] It is the method of choice when high sensitivity and definitive identification of trace-level impurities are critical.
-
NMR Spectroscopy , particularly ¹H and ¹⁹F NMR, is the gold standard for unambiguous structural confirmation and can serve as an absolute quantitative method. It is invaluable for certifying reference materials and for analyzing samples when isomer standards are not available.
For comprehensive quality assurance, a combination of these techniques is often employed. HPLC or GC-MS can be used for routine purity testing, while NMR serves as a crucial tool for structural confirmation and reference standard certification. This integrated approach ensures the highest level of confidence in the isomeric purity of this compound for its intended use in research and drug development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloro-6-fluorophenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, procedural instructions for the proper disposal of 4-Bromo-2-chloro-6-fluorophenol, ensuring laboratory safety and environmental compliance.
Proper disposal of this compound, a halogenated phenol, is crucial to mitigate risks to personnel and the environment. This compound is classified as hazardous and requires specific handling and disposal procedures. Adherence to these protocols is essential for regulatory compliance and a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data for halogenated phenols, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required, along with full-length pants and closed-toe shoes.[1]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][3]
In the event of an accidental release, personnel should be evacuated from the affected area. The spill should be cleaned up using spark-proof tools and explosion-proof equipment, and the collected material must be promptly disposed of in accordance with appropriate laws and regulations.[4]
Hazard and Precautionary Data
The following table summarizes the key hazard classifications and precautionary statements for this compound and similar compounds. This information is critical for understanding the risks associated with its handling and disposal.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][5][6] |
| Specific target organ toxicity | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[3][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][7]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Decontamination:
-
Decontaminate any reusable labware that has come into contact with this compound by rinsing with a suitable solvent (e.g., acetone, ethanol).
-
The rinse solvent must be collected as halogenated liquid waste.
-
-
Waste Pickup and Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Ensure all containers are properly labeled according to local, state, and federal regulations before pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. cpachem.com [cpachem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. researchgate.net [researchgate.net]
- 9. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 10. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for 4-Bromo-2-chloro-6-fluorophenol
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 4-Bromo-2-chloro-6-fluorophenol are paramount for laboratory safety and environmental protection. This guide provides detailed procedural information for the safe use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated phenol that requires careful handling due to its potential hazards. Based on available safety data, the compound is irritating to the skin, eyes, and respiratory system.[1][2]
Table 1: Hazard Identification
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][4] |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times.[4][5][6] |
| Hand Protection | Chemically resistant gloves | Butyl rubber or neoprene gloves are recommended for phenols.[7] Double gloving is a good practice.[5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | A chemical-resistant apron should be worn over the lab coat if there is a splash potential.[5][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | A respirator with an appropriate filter should be used if ventilation is inadequate.[4][6] |
Experimental Workflow for Safe Handling
The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.
References
- 1. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cpachem.com [cpachem.com]
- 4. 4-Bromo-2-chlorophenol(3964-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
